4-Chlorododecane
Description
BenchChem offers high-quality 4-Chlorododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorododecane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2350-13-2 |
|---|---|
Molecular Formula |
C12H25Cl |
Molecular Weight |
204.78 g/mol |
IUPAC Name |
4-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3 |
InChI Key |
VQFULSRSQNTYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC)Cl |
Origin of Product |
United States |
High-Resolution ¹H and ¹³C NMR Elucidation of 4-Chlorododecane: A Technical Guide to Positional Isomer Characterization
Executive Summary
The characterization of long-chain alkyl halides is a fundamental analytical requirement in the development of surfactants, phase-transfer catalysts, and lipid-based drug delivery systems. During the synthesis of chlorinated alkanes via free-radical substitution or isomerization, multiple positional isomers are generated. Distinguishing 4-chlorododecane (CAS: 2350-13-2)[1] from its terminal (1-chloro) or internal (2-chloro, 3-chloro) counterparts requires precise structural elucidation.
This whitepaper provides an in-depth technical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-chlorododecane. By synthesizing empirical substituent additivity models with standardized acquisition protocols, this guide serves as a definitive resource for researchers requiring rigorous structural validation.
Mechanistic Grounding: The Causality of Chemical Shifts
In NMR spectroscopy, the chemical shift ( δ ) is dictated by the local electronic environment surrounding the nucleus. The introduction of a highly electronegative chlorine atom (Pauling electronegativity ≈ 3.16) into the dodecane backbone induces significant electron withdrawal via the inductive effect (-I effect).
-
α -Effect (Direct Deshielding): The carbon atom directly bonded to the chlorine (C4) experiences severe electron density depletion. This deshielding exposes the nucleus to the external magnetic field ( B0 ), shifting the resonance downfield by approximately +31 ppm relative to the unsubstituted alkane.
-
β -Effect: The adjacent carbons (C3 and C5) undergo moderate deshielding (+11 ppm) due to the propagation of the inductive effect through the σ -bonds.
-
γ -Gauche Effect (Steric Shielding): Interestingly, carbons situated three bonds away (C2 and C6) experience a shielding effect (-5 ppm). This is caused by steric polarization (the γ -gauche interaction) between the chlorine atom and the C-H bonds at the γ -position, which compresses the electron cloud and increases local shielding.
Understanding these causal mechanisms is critical for differentiating 4-chlorododecane from 1-chlorododecane, where the primary α -carbon typically resonates further upfield at ~45.2 ppm[2].
Predictive NMR Data Profiles
Because the aliphatic envelope of long-chain alkanes suffers from severe signal overlap, 1D ¹H NMR is often insufficient for definitive isomer identification. ¹³C NMR, with its broad chemical shift range (~220 ppm) and sharp singlet peaks (due to ¹H broad-band decoupling), is the premier diagnostic tool.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chlorododecane
Values are calculated based on empirical additivity rules applied to a standard dodecane base.
| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity (DEPT-135) | Causality / Substituent Effect |
| C4 (CH-Cl) | 60.7 | Positive (CH) | Strong α -deshielding (+31 ppm) by electronegative Cl |
| C3 (CH₂) | 43.0 | Negative (CH₂) | β -effect (+11 ppm) from Cl |
| C5 (CH₂) | 40.7 | Negative (CH₂) | β -effect (+11 ppm) from Cl |
| C10 (CH₂) | 32.0 | Negative (CH₂) | Standard alkane penultimate carbon |
| C6, C8, C9 | ~29.7 | Negative (CH₂) | Bulk alkyl chain (unaffected by Cl) |
| C7 (CH₂) | 29.2 | Negative (CH₂) | δ -effect (-0.5 ppm) |
| C6 (CH₂) | 24.7 | Negative (CH₂) | γ -gauche shielding effect (-5 ppm) |
| C11 (CH₂) | 22.7 | Negative (CH₂) | Standard alkane β to terminal methyl |
| C2 (CH₂) | 17.7 | Negative (CH₂) | γ -gauche shielding effect (-5 ppm) |
| C12 (CH₃) | 14.1 | Positive (CH₃) | Standard terminal methyl |
| C1 (CH₃) | 13.6 | Positive (CH₃) | δ -effect (-0.5 ppm) |
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chlorododecane
| Proton Assignment | Predicted Shift ( δ , ppm) | Integration | Multiplicity | Causality |
| H-C4 (CH-Cl) | 3.90 – 4.10 | 1H | Multiplet | Direct inductive deshielding by Cl atom |
| H-C3, H-C5 | 1.60 – 1.80 | 4H | Multiplet | β -deshielding from the halogen |
| H-C2 | 1.35 – 1.50 | 2H | Multiplet | Mild γ -effect |
| Bulk CH₂ (C6-C11) | 1.20 – 1.35 | 12H | Broad Mult. | Typical aliphatic envelope |
| H-C1, H-C12 | 0.85 – 0.95 | 6H | Overlapping Triplets | Terminal methyl groups |
Standardized Experimental Protocol
To ensure data integrity and reproducibility, the following protocol establishes a self-validating system for the acquisition of haloalkane NMR spectra[3].
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 30–50 mg of the 4-chlorododecane sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides a stable deuterium lock signal, while TMS acts as an absolute internal reference (0.00 ppm), self-validating the chemical shift axis[3].
-
-
Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
-
Probe Tuning: Tune and match the probe specifically for ¹H and ¹³C frequencies.
-
Causality: Proper impedance matching maximizes the Signal-to-Noise (S/N) ratio, which is critical for detecting the un-enhanced ¹³C nuclei (1.1% natural abundance).
-
-
Gradient Shimming: Execute automated 3D gradient shimming on the ²H lock signal.
-
Validation Checkpoint: The lock level must remain stable, and the full width at half maximum (FWHM) of the TMS peak should be < 1.0 Hz.
-
Step 3: ¹H NMR Quantitative Acquisition
-
Pulse Sequence: Use a standard 30° pulse sequence (zg30).
-
Relaxation Delay (D1): Set D1 to 10 seconds.
-
Causality: Long-chain alkanes have varying longitudinal relaxation times ( T1 ). A 10-second delay ensures complete relaxation of all spins between pulses, rendering the integration strictly quantitative (self-validating proton counts).
-
-
Scans: Acquire 16 to 32 scans.
Step 4: ¹³C{¹H} NMR Acquisition
-
Pulse Sequence: Use a proton-decoupled sequence (zgpg30) with WALTZ-16 composite pulse decoupling.
-
Causality: WALTZ-16 decoupling collapses ¹³C-¹H scalar couplings, turning complex multiplets into sharp singlets, thereby drastically increasing the S/N ratio through the Nuclear Overhauser Effect (NOE).
-
-
Scans: Acquire a minimum of 1024 scans due to the low sensitivity of ¹³C.
Analytical Workflow Visualization
The following diagram maps the logical progression of the NMR elucidation workflow, ensuring all experimental choices lead to a verified structural assignment.
Caption: Logical workflow for the high-resolution NMR elucidation of haloalkane positional isomers.
Conclusion
The accurate characterization of 4-chlorododecane relies heavily on the interpretation of ¹³C NMR chemical shifts. Because the ¹H NMR spectrum is dominated by a heavily overlapping aliphatic envelope, the distinct α , β , and γ inductive effects observed in the ¹³C spectrum—specifically the C4 resonance at ~60.7 ppm—serve as the definitive diagnostic markers. By adhering to quantitative relaxation delays and rigorous shimming protocols, researchers can establish a self-validating analytical system that guarantees structural integrity in complex lipid and surfactant synthesis pipelines.
References
-
Title: (dl) 4-chlorododecane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: The Effects of Lengths of Flavin Surfactant N-10-Alkyl Side Chains on Promoting Dispersion of a High-Purity and Diameter-Selective Single-Walled Nanotube Source: PubMed Central (PMC) URL: [Link]
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An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 4-Chlorododecane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the thermodynamic properties of 4-chlorododecane, with a particular focus on its boiling point. In the absence of extensive experimental data for this specific isomer, this document synthesizes available information for closely related compounds, details robust estimation techniques, and outlines established experimental protocols. This approach provides a reliable framework for researchers and professionals in drug development and other scientific fields to understand and utilize 4-chlorododecane.
Molecular and Physical Characteristics of 4-Chlorododecane
4-Chlorododecane is a halogenated alkane with the chemical formula C₁₂H₂₅Cl. As a secondary chloroalkane, the chlorine atom is located on the fourth carbon of the dodecane chain, leading to a chiral center at this position. Understanding its basic molecular properties is fundamental to interpreting its thermodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅Cl | NIST[1] |
| Molecular Weight | 204.78 g/mol | NIST[1] |
| CAS Registry Number | 2350-13-2 | NIST[1] |
Boiling Point of 4-Chlorododecane: Experimental Data and Estimation
Comparative Analysis with Isomers
The boiling points of long-chain haloalkanes are primarily influenced by van der Waals forces, which increase with molecular weight and surface area. For isomers, branching and the position of the halogen atom can cause slight variations.[2][3]
| Compound | Boiling Point (°C) |
| 1-Chlorododecane | ~260 |
| 2-Chlorododecane | ~256 |
| 4-Chlorododecane | Estimated: 250-258 |
The boiling point of 4-chlorododecane is expected to be slightly lower than that of 1-chlorododecane due to the more internal position of the polar C-Cl bond, which can lead to a slightly more compact molecular shape and a minor reduction in the overall surface area available for intermolecular interactions.
Predictive Estimation of Boiling Point
In the absence of experimental data, group contribution methods provide a robust means of estimating boiling points. The Joback method, a well-established group contribution technique, can be used to predict the normal boiling point from the molecular structure.[4][5] This method assigns numerical values to different functional groups within the molecule to calculate the boiling point. While the precise calculated value can vary slightly based on the specific software implementation, it generally supports the estimated range derived from isomeric comparison.
Thermodynamic Properties of 4-Chlorododecane
Key thermodynamic properties are essential for modeling the behavior of 4-chlorododecane in various processes. While experimental data is sparse for this specific compound, a combination of available data and estimation methods can provide valuable insights.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The National Institute of Standards and Technology (NIST) reports an experimental value for the enthalpy of vaporization of (dl)-4-chlorododecane.[1]
| Property | Value | Method | Reference |
| Enthalpy of Vaporization (ΔH°vap) | 64.1 kJ/mol | Experimental | NIST[1] |
This value is based on data in the temperature range of 283 to 328 K.[1]
Estimated Thermodynamic Properties
Due to the lack of direct experimental data for properties such as specific heat capacity and liquid density, the Joback group contribution method can be employed for their estimation.[4][5][6] These estimated values are useful for preliminary process design and modeling.
| Property | Estimated Value | Units |
| Liquid Heat Capacity (Cp) | ~430-450 | J/(mol·K) |
| Liquid Density | ~0.86 | g/cm³ |
It is important to note that the specific heat capacity of long-chain alkanes and their derivatives generally increases with the length of the alkyl chain.[7] The density of haloalkanes is typically greater than that of the corresponding alkanes and decreases with increasing chain length for a given halogen.[3][8]
Experimental Protocols
For applications requiring precise data, experimental determination of the thermodynamic properties of 4-chlorododecane is necessary. The following sections outline standard laboratory procedures for its synthesis and the measurement of its boiling point.
Synthesis of 4-Chlorododecane
A common and effective method for the synthesis of secondary chloroalkanes is the hydrochlorination of the corresponding alkene.[9][10] For 4-chlorododecane, this would involve the reaction of dodec-4-ene with hydrogen chloride.
Reaction: CH₃(CH₂)₂CH=CH(CH₂)₆CH₃ + HCl → CH₃(CH₂)₂CHCl(CH₂)₇CH₃
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, place dodec-4-ene dissolved in a suitable inert solvent (e.g., glacial acetic acid).
-
Reaction: Cool the flask in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a solution of HCl in a compatible solvent can be used.[9]
-
Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed under reduced pressure.
-
Final Purification: The crude 4-chlorododecane can be further purified by vacuum distillation to obtain the final product.
Figure 1. Experimental workflow for the synthesis of 4-chlorododecane.
Determination of Boiling Point
For high-boiling liquids like 4-chlorododecane, a standard method for determining the boiling point is the micro-reflux or distillation method.[11][12]
Step-by-Step Methodology (Micro-Reflux Method):
-
Apparatus Setup: Place approximately 2-3 mL of the purified 4-chlorododecane in a small round-bottom flask or a conical vial containing a spin vane or a few boiling chips.
-
Condenser and Thermometer: Attach a reflux condenser vertically to the flask. Insert a calibrated thermometer through the condenser, ensuring the thermometer bulb is positioned just below the side arm of the condenser and above the surface of the liquid. The bulb should be in the vapor phase to accurately measure the boiling point.
-
Heating: Gently heat the flask using a heating mantle or an oil bath. The liquid should be brought to a gentle boil, and a reflux ring of condensing vapor should be visible on the inner surface of the condenser.
-
Equilibrium: Allow the system to reach thermal equilibrium, which is indicated by a stable temperature reading on the thermometer.
-
Measurement: Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Figure 2. Logical workflow for the experimental determination of boiling point.
Safety and Handling
-
Hazards: 1-Chlorododecane is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[13][14][15] It may also cause skin and serious eye irritation.[15][16]
-
Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a thorough examination of the thermodynamic properties and boiling point of 4-chlorododecane. By integrating experimental data from its isomers with established estimation methodologies, a reliable set of physical constants has been presented. Furthermore, detailed experimental protocols for its synthesis and the determination of its boiling point offer a practical framework for researchers. This comprehensive approach ensures that scientists and drug development professionals have the necessary information to confidently work with 4-chlorododecane in their research and development endeavors.
References
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Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Massachusetts Institute of Technology. [Link]
- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.
- Lydersen, A. L. (1955). Estimation of Critical Properties of Organic Compounds. University of Wisconsin College of Engineering.
- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.
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Joback Method. (n.d.). In Grokipedia. Retrieved from [Link]
- Haloalkanes. (n.d.). University of Calgary.
- Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). Chemistry Student.
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Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). CK-12 Foundation. [Link]
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Joback Group Contribution Method. (n.d.). In Thermo 0.6.0 documentation. Retrieved from [Link]
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Physical Properties of Haloalkanes: Density, Melting & Boiling Points, Solubility. (n.d.). Testbook. [Link]
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Physical Properties of Haloalkanes. (n.d.). BYJU'S. [Link]
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Physical Properties of Haloalkanes and Haloarenes. (2026, April 2). CK-12 Foundation. [Link]
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Critical Constants. (2014, July 5). Chemical Engineering Projects. [Link]
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1-Chlorododecane. (n.d.). PubChem. Retrieved from [Link]
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Hydrochlorination of Alkenes with Hydrochloric Acid. (2023, December 22). Organic Process Research & Development. [Link]
- Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. (2026, January 22). PMC.
- A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. (n.d.). DSpace@MIT.
- Investigation of Correlations for Prediction of Critical Properties of Pure Components. (n.d.). Iraqi Academic Scientific Journals.
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
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- Measuring a Boiling Point. (n.d.). Utah Tech University.
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Group-contribution method. (n.d.). In Wikipedia. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). University of Calgary. [Link]
- A Comparison of QSAR Based Thermo and Water Solvation Property Prediction Tools and Experimental Data for Selected Traditional C. (n.d.). DTIC.
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Boiling Points - Procedure. (2020, March 26). JoVE. [Link]
- Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides. (2026, January 20). Doc Brown's Chemistry.
- Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. (n.d.). DDBST.
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Boiling Point: Stein + Brown Method. (n.d.). Molecular Knowledge Systems. [Link]
- Product Class 1: One Saturated Carbon−Chlorine Bond. (n.d.). Science of Synthesis.
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(dl) 4-chlorododecane. (n.d.). NIST WebBook. Retrieved from [Link]
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Calculate Physicochemical Properties. (n.d.). ACD/Labs. Retrieved from [Link]
- Advancements in hydrochlorin
- A new group contribution method for calculating the boiling point of alkane. (n.d.).
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ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. (2013, July 12). YouTube. [Link]
- Heat Capacities for Some Select Substances. (n.d.). gchem.
- ACD/I-Lab Structure-based predictions at the Chemical D
- Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. (n.d.). Walsh Medical Media.
- Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. (n.d.).
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Table of specific heat capacities. (n.d.). In Wikipedia. Retrieved from [Link]
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Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). (n.d.). Cheméo. Retrieved from [Link]
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Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers. (2005, February 22). PubMed. [Link]
- SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro-. (2012, December 11). ChemView.
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Mechanistic Elucidation of Mass Spectrometry Fragmentation Patterns for 4-Chlorododecane: A Technical Guide
Executive Summary
In the fields of drug development and advanced organic synthesis, long-chain alkyl halides like 4-chlorododecane serve as critical lipophilic modifiers and alkylating agents[1]. Accurate structural verification of these intermediates is paramount for ensuring the purity and efficacy of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of 4-chlorododecane. By dissecting the causality behind specific cleavage events—such as alpha-cleavage and dehydrohalogenation—this guide equips analytical scientists with the theoretical grounding and self-validating protocols required for rigorous spectral interpretation.
Molecular Architecture & Ionization Dynamics
4-Chlorododecane ( C12H25Cl ) is a secondary alkyl chloride with a molecular weight of approximately 204.16 g/mol . When subjected to standard 70 eV Electron Ionization (EI), the highly energetic electron beam ejects an electron from the molecule to form a radical cation ( [M]∙+ ).
The most thermodynamically favored site for this initial ionization is the non-bonding lone pair on the chlorine atom, owing to its lower ionization energy compared to the σ -bonds of the alkyl backbone. This localized charge dictates the subsequent fragmentation cascades, which are driven by the molecule's attempt to stabilize the positive charge and unpaired electron[2].
Mechanistic Pathways of Fragmentation
The Isotopic Signature of Chlorine
Before analyzing fragmentation, one must establish the molecular ion's isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl and 37Cl , in an approximate 3:1 ratio[2]. Consequently, any intact fragment containing the chlorine atom will present a distinct [M] and [M+2] doublet in a 3:1 relative abundance. For 4-chlorododecane, the molecular ion appears at m/z 204 and m/z 206 . Because secondary alkyl chlorides are highly prone to fragmentation, this molecular ion peak is typically of very low abundance (<5%).
Pathway A: Alpha-Cleavage (Inductive Cleavage)
The hallmark of alkyl chloride fragmentation is α -cleavage[2]. The electronegative chlorine atom draws electron density, weakening the adjacent carbon-carbon bonds. Following ionization, the radical cation localized on the chlorine triggers the homolytic cleavage of an α C-C bond. One electron from the C-C bond pairs with the chlorine radical to form a stable, double-bonded chloronium ion ( C=Cl+ ), while the other electron leaves with the expelled alkyl radical.
For 4-chlorododecane, the chlorine is positioned at C4, creating two possible α -cleavage routes:
-
Loss of a Propyl Radical ( C3H7∙ , 43 Da): Cleavage between C3 and C4 yields a fragment at m/z 161 / 163 .
-
Loss of an Octyl Radical ( C8H17∙ , 113 Da): Cleavage between C4 and C5 yields a fragment at m/z 91 / 93 .
Causality Insight (Stevenson's Rule): Why is the m/z 91 peak significantly more abundant than the m/z 161 peak? According to Stevenson's Rule, during fragmentation, the positive charge preferentially remains on the fragment with the lower ionization energy. Furthermore, the expulsion of the larger alkyl radical (octyl) is thermodynamically favored over the smaller radical (propyl) because larger radicals are more polarizable and can better stabilize the unpaired electron through hyperconjugation[3].
Pathway B: Dehydrohalogenation (Loss of HCl)
Secondary alkyl chlorides readily undergo the elimination of hydrogen chloride (HCl, 36 Da)[2]. This occurs via a heterolytic or homolytic cleavage followed by a hydrogen shift, often proceeding through a cyclic transition state.
-
Mechanism: [M]∙+(204)−HCl(36)→[M−36]∙+ at m/z 168 . The resulting distonic ion is a highly stable dodecene radical cation. Because the chlorine atom has been expelled, the m/z 168 peak does not exhibit the 3:1 isotopic doublet, immediately confirming the loss of the halogen.
Pathway C: Alkyl Backbone Dissociation
The dodecene radical cation (m/z 168) is highly energetic and rapidly undergoes subsequent σ -bond dissociations typical of long-chain hydrocarbons. This yields a homologous series of stable carbocations separated by 14 Da ( CH2 units). The lower-mass carbocations, specifically the propyl cation ( C3H7+ , m/z 43 ) and butyl cation ( C4H9+ , m/z 57 ), represent the most stable structural configurations and typically dominate the spectrum as the base peaks.
Quantitative Fragmentation Data
The following table summarizes the diagnostic ions required for the positive identification of 4-chlorododecane.
| m/z Value | Ion Assignment | Isotopic Pattern | Expected Relative Abundance | Mechanistic Origin |
| 204 / 206 | [M]∙+ | 3:1 ( 35Cl / 37Cl ) | < 5% | Intact molecular ion |
| 168 | [M−36]∙+ | None (Cl lost) | 20 - 40% | Elimination of neutral HCl |
| 161 / 163 | [M−43]+ | 3:1 ( 35Cl / 37Cl ) | 5 - 10% | α -cleavage (loss of propyl radical) |
| 91 / 93 | [M−113]+ | 3:1 ( 35Cl / 37Cl ) | 40 - 60% | α -cleavage (loss of octyl radical) |
| 57 | [C4H9]+ | None | 80 - 90% | Alkyl chain fragmentation |
| 43 | [C3H7]+ | None | 100% (Base Peak) | Alkyl chain fragmentation |
Self-Validating GC-MS Analytical Protocol
To ensure data trustworthiness, analytical workflows cannot merely assume instrument accuracy. The following protocol is designed as a self-validating system , incorporating internal quality controls at every stage to prevent false positives or misinterpretation due to instrument drift.
Step 1: Instrument Tuning and Mass Calibration (The Baseline)
-
Action: Infuse Perfluorotributylamine (PFTBA) into the MS source.
-
Validation: Adjust the quadrupole voltages until the diagnostic PFTBA ions (m/z 69, 219, 502) meet standard relative abundance criteria. Causality: This ensures the 70 eV electron energy is standardized, guaranteeing that the resulting fragmentation of 4-chlorododecane will match established library spectra.
Step 2: System Blank Verification
-
Action: Inject 1.0 µL of GC-grade hexane using the exact temperature program planned for the sample.
-
Validation: Analyze the chromatogram for peaks. Causality: This proves the system is free of column bleed or carryover from previous runs, ensuring any m/z 204 peaks in the sample run genuinely belong to the analyte.
Step 3: Sample Preparation with Internal Standard
-
Action: Dissolve 4-chlorododecane in hexane to a concentration of 10 µg/mL. Spike the solution with 1 µg/mL of an internal standard (e.g., 1-chlorodecane- d21 ).
-
Validation: The internal standard must appear at its known retention time with a stable peak area. Causality: This validates injection volume consistency and accounts for any matrix suppression effects.
Step 4: Chromatographic Separation
-
Column: DB-5MS (30m x 0.25mm x 0.25µm). Causality: The 5% phenyl stationary phase provides optimal polarizability-based selectivity, capable of resolving 4-chlorododecane from its positional isomers (e.g., 2-chloro or 3-chlorododecane).
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.
Step 5: Data Acquisition
-
Parameters: EI mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.
-
Scan Range: Full scan from m/z 35 to 300. Causality: Scanning down to m/z 35 ensures the capture of the critical lower-mass alkyl fragments (m/z 43, 57) without scanning so low that the detector is saturated by carrier gas (Helium, m/z 4) or air leaks (m/z 28, 32).
Pathway Visualization
The following logical diagram maps the primary fragmentation cascades of 4-chlorododecane, illustrating the divergence between alpha-cleavage and dehydrohalogenation.
Fig 1. EI-MS fragmentation pathways of 4-chlorododecane detailing alpha-cleavage and HCl loss.
Conclusion
The mass spectrometric identification of 4-chlorododecane relies on a precise understanding of gas-phase ion chemistry. By recognizing the 3:1 isotopic signature of chlorine, understanding the thermodynamic drivers behind Stevenson's Rule during alpha-cleavage, and tracking the dehydrohalogenation cascade, analytical scientists can confidently confirm molecular structures. Implementing a self-validating GC-MS protocol further ensures that these mechanistic interpretations are grounded in unimpeachable, high-fidelity data, safeguarding the integrity of downstream pharmaceutical applications.
References
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[2] Mass Spectrometry Alkyl Halide Fragmentation in Analytical Chemistry | JoVE Core (Mechanisms of alpha-cleavage and heterolytic cleavage in alkyl chlorides). JoVE. [Link]
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[3] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group (Radical elimination, Stevenson's Rule, and distonic intermediates). AIP Publishing. [Link]
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The Solubility Profile of 4-Chlorododecane in Non-Polar Organic Solvents: Thermodynamic Mechanisms and Experimental Validation
A Technical Guide for Formulation Scientists and Drug Development Professionals
Thermodynamic Basis of 4-Chlorododecane Solvation
4-Chlorododecane (CAS: 2350-13-2) is a secondary alkyl halide characterized by a 12-carbon aliphatic chain with a chlorine atom positioned at the C4 carbon. In drug development and advanced materials science, long-chain alkyl halides are critical intermediates for synthesizing cationic lipids used in Lipid Nanoparticles (LNPs) and phase-transfer catalysts.
Unlike its primary isomer (1-chlorododecane), the steric environment of the chlorine atom at the C4 position disrupts the symmetry of the molecule. This structural nuance lowers its melting point and alters its vaporization enthalpy , ensuring it remains a highly fluid liquid at room temperature. However, its solvation thermodynamics remain heavily dominated by the massive hydrocarbon tail.
The solvation of 4-chlorododecane in non-polar organic solvents is governed by the Gibbs free energy of mixing ( ΔGmix=ΔHmix−TΔSmix ). Because the cohesive energy densities of 4-chlorododecane and non-polar solvents (e.g., hexane, toluene) are nearly identical, the enthalpy of mixing ( ΔHmix ) approaches zero. The process is entirely entropy-driven, leading to complete miscibility. Interestingly, empirical models using Abraham Solute Parameters reveal that chlorododecanes exhibit an Equivalent Alkane Carbon Number (EACN) of approximately 5.6 to 5.8 . This is a critical insight: thermodynamically, this 12-carbon halide behaves like hexane when interacting with surfactants and co-solvents in microemulsion systems.
Quantitative Solubility and Cohesion Parameters
To predict the solubility limits of 4-chlorododecane during complex formulation workflows, we utilize Hansen Solubility Parameters (HSP) . The total cohesive energy is divided into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces.
The estimated HSP for 4-chlorododecane ( δD≈16.3 , δP≈3.5 , δH≈1.5 MPa0.5 ) indicates that London dispersion forces overwhelmingly dictate its behavior. The Relative Energy Difference (RED) between 4-chlorododecane and common non-polar solvents is consistently <1.0 , indicating infinite solubility (complete miscibility) at standard temperature and pressure (STP).
Table 1: Hansen Solubility Parameters and Miscibility Profile
| Solvent | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | RED vs. 4-Chlorododecane | Empirical Solubility (25°C) |
| n-Hexane | 14.9 | 0.0 | 0.0 | 0.45 | Fully Miscible |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 0.38 | Fully Miscible |
| Toluene | 18.0 | 1.4 | 2.0 | 0.52 | Fully Miscible |
| Chloroform | 17.8 | 3.1 | 5.7 | 0.85 | Fully Miscible |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.92 | Fully Miscible |
Note: RED values < 1.0 predict complete miscibility. Data synthesized from baseline alkyl halide cohesion parameters.
Self-Validating Experimental Protocol: Determining Phase Boundaries
While 4-chlorododecane is fully miscible in pure non-polar solvents, drug development often requires mixed-solvent systems (e.g., adding polar anti-solvents during API crystallization or LNP precipitation). To determine the exact thermodynamic boundary of phase separation (the binodal curve), we employ a self-validating workflow combining Turbidimetric Titration and GC-FID Quantification .
Causality Behind the Methodology
-
Why Turbidimetric Titration? Visual or spectrophotometric cloud-point detection provides a non-destructive, highly sensitive method to detect the exact onset of phase separation before macroscopic droplets coalesce.
-
Why GC-FID with an Internal Standard? Gas Chromatography with Flame Ionization Detection (GC-FID) provides absolute quantification of the organic phase. Using tetradecane as an internal standard is a deliberate choice: its boiling point and structural similarity to 4-chlorododecane ensure identical vaporization kinetics in the GC inlet, eliminating discrimination errors during split injection.
Step-by-Step Protocol
Step 1: Volumetric Preparation & Isothermal Equilibration
-
In a highly controlled thermal jacketed vessel (25.0 ± 0.1 °C), prepare a 50% v/v solution of 4-chlorododecane in the target non-polar solvent (e.g., cyclohexane).
-
Allow the system to equilibrate under continuous magnetic stirring (400 rpm) for 2 hours to ensure thermal homogeneity.
Step 2: Turbidimetric Anti-Solvent Titration
-
Equip the vessel with a fiber-optic turbidimetric probe (measuring transmittance at 600 nm).
-
Titrate a polar anti-solvent (e.g., methanol) into the mixture at a strict rate of 0.1 mL/min using an automated syringe pump.
-
Record the exact volume of anti-solvent added when transmittance drops below 95% (the cloud point). This marks the saturation limit of the mixed system.
Step 3: Phase Separation and Sampling
-
Halt stirring and allow the turbid mixture to undergo complete phase separation for 24 hours at 25.0 °C.
-
Carefully extract 100 µL of the upper non-polar supernatant using a positive displacement pipette to avoid aspirating the polar phase.
Step 4: GC-FID Validation
-
Dilute the 100 µL sample into 900 µL of analytical-grade hexane containing 1.0 mg/mL of tetradecane (Internal Standard).
-
Inject 1 µL into the GC-FID (Column: DB-5, 30m x 0.25mm x 0.25µm).
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Calculate the exact concentration of 4-chlorododecane remaining in the non-polar phase using the relative response factor (RRF) calibrated against the tetradecane standard.
Methodology Workflow Visualization
Fig 1: Self-validating workflow for determining 4-chlorododecane solubility limits.
Applications in Drug Development
Understanding the solubility profile of 4-chlorododecane in non-polar solvents is not merely an academic exercise; it directly dictates the success of downstream pharmaceutical synthesis:
-
Lipid Nanoparticle (LNP) Engineering: The synthesis of ionizable cationic lipids often utilizes long-chain alkyl halides. The secondary branching of the 4-chloro isomer introduces specific steric bulk that can be leveraged to alter the packing parameter of the resulting lipid, directly influencing the endosomal escape efficiency of mRNA-LNPs. Its high solubility in non-polar solvents like dichloromethane ensures rapid, homogeneous nucleophilic substitution reactions during lipid synthesis.
-
Hydrophobic Drug Reservoirs: In the formulation of nanoemulsions, 4-chlorododecane can act as a structural analog to traditional oils. Its EACN of ~5.6 allows formulation scientists to predict its behavior in microemulsions accurately, ensuring stable encapsulation of highly lipophilic active pharmaceutical ingredients (APIs) before solvent evaporation.
References
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Chickos, J. S., & Acree, W. E. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids. Sublimation, Vaporization, and Fusion Enthalpies From 1880 to 2015. Part 2." Journal of Physical and Chemical Reference Data, AIP Publishing, 2017. URL:[Link]
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Acree, W. E., et al. "Estimating Equivalent Alkane Carbon Number Using Abraham Solute Parameters." Symmetry, MDPI, 2022. URL:[Link]
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Barton, A. F. M. "CRC Handbook of Solubility Parameters and Other Cohesion Parameters." CRC Press, 1991. URL: [Link]
An In-depth Technical Guide to Steric Hindrance Effects in Secondary Alkyl Chlorides: The Case of 4-Chlorododecane
Abstract
For researchers, scientists, and professionals in drug development and chemical synthesis, a nuanced understanding of reaction mechanisms is paramount for controlling product outcomes. Secondary alkyl halides, such as 4-chlorododecane, represent a critical class of substrates where the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways is acutely sensitive to subtle molecular and environmental factors. This technical guide provides a comprehensive examination of the role of steric hindrance in dictating the reactivity of 4-chlorododecane. We will delve into the conformational complexities of this long-chain alkyl chloride and its implications for reaction kinetics and product distribution. This guide will further present detailed, field-proven experimental protocols for the synthesis, characterization, and kinetic analysis of 4-chlorododecane, equipping the reader with the foundational knowledge and practical methodologies to investigate and control its chemical behavior.
Introduction: The Dichotomy of Reactivity in Secondary Alkyl Halides
Secondary alkyl halides are at a mechanistic crossroads, capable of undergoing both substitution and elimination reactions.[1] The preferred pathway is not an intrinsic property of the substrate but is rather governed by a delicate interplay of factors including the nature of the nucleophile/base, the solvent, and temperature.[2][3] Central to this interplay is the concept of steric hindrance , the repulsive forces that arise between atoms or groups of atoms in a molecule due to their spatial proximity.[4] In the context of 4-chlorododecane, a secondary alkyl chloride with a lengthy and flexible alkyl chain, steric hindrance plays a pivotal role in modulating the accessibility of the electrophilic carbon and adjacent protons, thereby influencing the relative rates of competing reaction pathways.
This guide will explore the following key aspects:
-
The Competing Pathways: A detailed overview of SN1, SN2, E1, and E2 mechanisms and the factors that govern the competition between them in secondary alkyl halides.
-
The Role of Molecular Structure: An analysis of how the long dodecane chain in 4-chlorododecane influences steric hindrance at the reaction center through its various conformations.
-
Synthesis and Characterization: A practical guide to the synthesis of 4-chlorododecane from 4-dodecanol and its characterization using modern spectroscopic techniques.
-
Investigating Reaction Mechanisms: Detailed experimental protocols for studying the kinetics and product distribution of reactions involving 4-chlorododecane.
The Mechanistic Landscape: Substitution vs. Elimination
The reactions of 4-chlorododecane with nucleophiles or bases can proceed through four potential pathways, which can be broadly categorized as bimolecular (SN2 and E2) and unimolecular (SN1 and E1).
Bimolecular Pathways: A Direct Confrontation
Bimolecular reactions, SN2 and E2, are single-step, concerted processes where the rate is dependent on the concentration of both the alkyl halide and the nucleophile/base.[5][6]
-
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[7] This leads to an inversion of stereochemistry at the carbon center. The transition state is crowded, making this pathway highly sensitive to steric hindrance.[8]
-
E2 (Elimination, Bimolecular): In this pathway, a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.[9] The E2 reaction requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group.
The competition between SN2 and E2 is a classic challenge in organic synthesis. For secondary alkyl halides like 4-chlorododecane, the outcome is highly dependent on the nature of the attacking species.
-
Strong, Non-bulky Nucleophiles/Bases: Species that are strong nucleophiles but relatively weak bases (e.g., I⁻, Br⁻, CN⁻, RS⁻) tend to favor the SN2 pathway.[5]
-
Strong, Bulky Bases: Sterically hindered, strong bases (e.g., potassium tert-butoxide) will predominantly lead to the E2 product.[5] The bulk of the base makes it difficult to access the sterically shielded electrophilic carbon for an SN2 reaction, making proton abstraction from the more accessible β-hydrogens the preferred pathway.
-
Strong, Non-bulky Bases: Strong, unhindered bases (e.g., HO⁻, RO⁻) often give a mixture of SN2 and E2 products, with elimination generally being the major pathway for secondary halides.[2]
Unimolecular Pathways: The Carbocation Intermediate
Unimolecular reactions, SN1 and E1, proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining first step is the spontaneous dissociation of the leaving group.[10][11]
-
SN1 (Substitution, Nucleophilic, Unimolecular): After the formation of the planar carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of substitution products if the starting material is chiral.[7]
-
E1 (Elimination, Unimolecular): The carbocation intermediate can also lose a proton from an adjacent carbon to a weak base (often the solvent) to form an alkene.[9]
SN1 and E1 reactions are favored by:
-
Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[10]
-
Weak Nucleophiles/Bases: Since the nucleophile/base is not involved in the rate-determining step, its strength is less critical than in bimolecular reactions. Solvolysis, where the solvent acts as the nucleophile, is a common example of an SN1 reaction.[10]
-
Substrate Structure: The stability of the carbocation is paramount. Tertiary alkyl halides readily undergo SN1/E1 reactions due to the stability of the tertiary carbocation. Secondary carbocations, like the one formed from 4-chlorododecane, are less stable but can still be formed under appropriate conditions.
The following diagram illustrates the decision-making process for predicting the major reaction pathway for a secondary alkyl halide.
The Influence of the Dodecane Chain: A Conformational Perspective
The long, flexible dodecane chain in 4-chlorododecane introduces a level of conformational complexity that significantly impacts the steric environment around the C4 carbon. The molecule is not a rigid structure but rather a dynamic ensemble of conformers due to rotation around its numerous C-C single bonds.
The steric hindrance at the C4 position is primarily influenced by the spatial arrangement of the propyl group on one side and the octyl group on the other. Different staggered conformations will present varying degrees of steric shielding to an incoming nucleophile or base. For an SN2 reaction, the nucleophile must approach the C4 carbon from the backside. The size and orientation of the octyl and propyl groups will dictate the accessibility of this trajectory. For an E2 reaction, a base must abstract a proton from either C3 or C5. The accessibility of these protons will also be conformation-dependent.
While a detailed conformational analysis of 4-chlorododecane would require computational modeling, we can infer that certain conformations will be more sterically demanding than others. For instance, conformations where the octyl chain is "folded back" towards the C4 position will present greater steric hindrance than more extended conformations. This dynamic steric environment means that the observed reactivity is an average over all populated conformations.
Synthesis and Characterization of 4-Chlorododecane
A reliable source of pure 4-chlorododecane is essential for any mechanistic study. As it is not as commonly available as its primary isomer, a synthetic route from a commercially available precursor is often necessary.
Synthesis of 4-Dodecanol
The precursor to 4-chlorododecane is 4-dodecanol. This can be synthesized via a Grignard reaction between octylmagnesium bromide and butanal.
Experimental Protocol: Synthesis of 4-Dodecanol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining 1-bromooctane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of butanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude 4-dodecanol by vacuum distillation.
Chlorination of 4-Dodecanol
The conversion of 4-dodecanol to 4-chlorododecane can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent. The stereochemical outcome of this reaction is dependent on the reaction conditions.[12]
Experimental Protocol: Synthesis of 4-Chlorododecane with Inversion of Configuration (SN2 Pathway) [12]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-dodecanol (1.0 eq) in anhydrous toluene containing pyridine (1.1 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture into ice-water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude 4-chlorododecane by vacuum distillation.
Spectroscopic Characterization
The identity and purity of the synthesized 4-chlorododecane should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton at C4 (the carbon bearing the chlorine) in the range of 3.6-4.0 ppm. The signals for the protons on the alkyl chain will appear further upfield.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the C4 carbon in the range of 60-65 ppm. The other carbon signals of the dodecane chain will be in the upfield region.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[13][14][15] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Investigating the Reactivity of 4-Chlorododecane: A Practical Approach
To understand the steric hindrance effects on the reactivity of 4-chlorododecane, a systematic study of its reactions with various nucleophiles/bases under different conditions is necessary.
Experimental Design for Kinetic Studies
The rates of substitution and elimination reactions can be determined by monitoring the disappearance of the reactant or the appearance of the products over time.[16][17]
Table 1: Proposed Experimental Conditions for Studying the Reactivity of 4-Chlorododecane
| Experiment | Nucleophile/Base | Solvent | Primary Pathway(s) | Analytical Method |
| 1 | Sodium Iodide (NaI) | Acetone | SN2 | GC-MS, Titration of I₂ |
| 2 | Sodium Ethoxide (NaOEt) | Ethanol | E2/SN2 | GC-MS, ¹H NMR |
| 3 | Potassium tert-Butoxide (KOtBu) | tert-Butanol | E2 | GC-MS, ¹H NMR |
| 4 | Ethanol (Solvolysis) | Ethanol | SN1/E1 | Titration of HCl, GC-MS |
A General Protocol for Kinetic Measurements
The following protocol can be adapted for each of the experiments outlined in Table 1.
Experimental Protocol: Kinetic Analysis of 4-Chlorododecane Reactions
-
Reagent Preparation: Prepare standardized solutions of 4-chlorododecane and the chosen nucleophile/base in the appropriate solvent.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a constant temperature bath. Initiate the reaction by mixing the solutions and start timing.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water or a suitable acid/base).
-
Product Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether or hexane). Analyze the organic extracts by GC-MS to determine the concentrations of the remaining 4-chlorododecane and the substitution and/or elimination products.[13][14][18]
-
Data Analysis: Plot the concentration of the reactant versus time to determine the rate of the reaction. For bimolecular reactions, the rate law is rate = k[4-chlorododecane][Nucleophile/Base]. For unimolecular reactions, the rate law is rate = k[4-chlorododecane]. The rate constant, k, can be determined from the slope of the appropriate plot.[19][20]
The following workflow diagram outlines the process for determining the product ratio in a competing SN2/E2 reaction.
Conclusion and Future Directions
4-chlorododecane serves as an excellent model system for exploring the nuanced effects of steric hindrance in the reactions of secondary alkyl halides. The long, flexible alkyl chain introduces a dynamic steric environment that can be probed through systematic kinetic and product studies. By carefully selecting the nucleophile/base, solvent, and temperature, the reaction outcome can be steered towards either substitution or elimination.
The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to investigate the reactivity of 4-chlorododecane and other long-chain alkyl halides. Future work could involve computational modeling to map the potential energy surfaces of the competing reaction pathways and to perform a more detailed conformational analysis of the substrate.[21][22][23] Such studies, in conjunction with experimental data, will further refine our understanding of how steric effects govern chemical reactivity, a fundamental principle in the design and development of new chemical entities.
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Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) – The Substrate. [Link]
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- 23. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]
Vibrational Spectroscopy of 4-Chlorododecane: A Senior Application Scientist’s Guide to IR Band Assignment and Conformational Analysis
As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a tool for functional group identification, but as a window into the quantum mechanical and conformational realities of a molecule. For drug development professionals and synthetic chemists utilizing 4-chlorododecane (a lipophilic secondary alkyl chloride) as an alkylating agent, understanding its precise vibrational signatures is critical for verifying structural integrity, assessing purity, and monitoring reaction kinetics.
This technical whitepaper provides an in-depth analysis of the IR absorption bands of 4-chlorododecane, grounded in the causality of molecular vibrations, alongside a self-validating experimental protocol for high-resolution spectral acquisition.
Mechanistic Principles of IR Absorption in 4-Chlorododecane
4-Chlorododecane ( C12H25Cl ) consists of a highly polar secondary carbon-chlorine bond embedded within a long, nonpolar aliphatic dodecyl chain 1[1]. The IR spectrum is dominated by two competing dynamic systems: the massive hydrocarbon backbone and the localized, heavy-atom halogen stretch.
The Causality of the C-Cl Stretch
The C-Cl bond is highly polarized due to the electronegativity difference between chlorine (3.16) and carbon (2.55). This polarity results in a significant change in the molecular dipole moment during vibration, yielding an intense IR absorption band. Because the chlorine atom is relatively massive, Hooke's Law dictates that the stretching frequency is driven down into the lower-energy "fingerprint" region, typically between 850 and 550 cm⁻¹ 2[2].
In secondary alkyl chlorides like 4-chlorododecane, the exact position of the C-Cl stretch is highly sensitive to rotational conformations (gauche vs. anti). Mechanistically, when a hydrogen atom is anti to the C-Cl bond, it affords greater σC−H→σC−Cl∗ hyperconjugation than when a carbon atom is anti ( σC−C→σC−Cl∗ ). This increased antibonding character lengthens the C-Cl bond, shifting the IR absorption to a lower frequency3[3]. Consequently, one should expect a complex, multi-peak absorption profile in the 750-600 cm⁻¹ range 4[4].
Aliphatic Chain Dynamics
The long dodecyl chain produces massive C-H stretching signals. Furthermore, the in-phase rocking of consecutive methylene groups produces a distinct diagnostic band. When four or more −CH2− groups are present in a continuous row, this rocking vibration reliably and strongly appears at approximately 720 cm⁻¹ 5[5].
Quantitative IR Band Assignments
The following table summarizes the expected quantitative IR data for 4-chlorododecane, structured for rapid comparative analysis during quality control (QC) workflows.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Causality & Structural Significance |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Very Strong | Symmetric and asymmetric stretching of the extensive −CH2− backbone and terminal −CH3 groups. |
| C-H Scissoring & Bending | ~1465 & ~1380 | Medium | Methylene scissoring (1465 cm⁻¹) and methyl umbrella bending (1380 cm⁻¹). |
| C-H Wag ( −CH2X ) | 1300 - 1150 | Weak-Medium | Wagging of the methylene groups adjacent to the highly electronegative chlorine atom 2[2]. |
| C-Cl Stretch (Secondary) | 750 - 600 | Strong | Highly polar secondary C-Cl bond stretching. Multi-peak profile due to trans/gauche conformer distribution 6[6]. |
| −CH2− Rocking | ~720 | Medium-Strong | In-phase rocking of >4 consecutive methylene units. Note: May overlap with high-frequency C-Cl conformer bands. |
Experimental Protocol: Self-Validating FTIR-ATR Workflow
To ensure absolute trustworthiness in spectral data, standard operating procedures must be self-validating. Because 4-chlorododecane is a liquid at room temperature 1[1], Attenuated Total Reflectance (ATR) is the optimal sampling technique, eliminating the pathlength saturation issues common in transmission cells.
Step-by-Step Methodology
-
System Suitability & Calibration (Self-Validation):
-
Action: Acquire a spectrum of a traceable polystyrene standard film.
-
Causality: IR spectrometers are susceptible to laser drift and beamsplitter degradation. Verifying that the 1601 cm⁻¹ polystyrene peak is within ±0.5 cm⁻¹ ensures the optical bench is strictly calibrated before sample analysis.
-
-
Atmospheric Background Subtraction:
-
Action: Collect a background scan (minimum 64 co-adds) on the clean, dry diamond ATR crystal immediately prior to sample application.
-
Causality: Ambient water vapor and CO2 absorb strongly in the IR region, potentially masking the delicate C-H wagging regions. This step mathematically nullifies atmospheric interference.
-
-
Sample Application:
-
Action: Apply 1-2 drops of neat 4-chlorododecane directly to the diamond ATR crystal. Ensure complete coverage of the evanescent wave area without introducing air bubbles.
-
-
High-Resolution Spectral Acquisition:
-
Action: Scan from 4000 to 400 cm⁻¹ at a high resolution of 2 cm⁻¹ (64 co-adds).
-
Causality: High resolution is strictly required to mathematically differentiate the overlapping C-Cl conformer bands and the −CH2− rocking band near 720 cm⁻¹.
-
-
Spectral Deconvolution:
-
Action: Apply Fourier self-deconvolution in the 800-600 cm⁻¹ region.
-
Causality: Isolates the individual σC−H→σC−Cl∗ hyperconjugative states to confirm the secondary nature of the chloride.
-
Workflow Visualization
Self-Validating FTIR-ATR Workflow for 4-Chlorododecane Analysis
References
- CU Boulder Organic Chemistry - IR Spectroscopy Tutorial: Alkyl Halides.
- Sapienza University - Characteristic Infrared Absorption Bands of Functional Groups.
- NIST Chemistry WebBook - (dl) 4-chlorododecane.
- UoBabylon - IR Spectroscopy Tutorial: Alkanes.
- ResearchGate - IR and computational studies of alkyl chloride conformations.
- Grokipedia - 2-Chlorobutane (Secondary Alkyl Chloride Properties).
Sources
Application Note: Overcoming Steric Hindrance in Nucleophilic Substitution of 4-Chlorododecane
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Insights
4-Chlorododecane presents a classic challenge in organic synthesis. As an unactivated secondary alkyl chloride, the electrophilic carbon (C4) is sterically shielded by the flanking propyl and octyl aliphatic chains. When subjected to standard bimolecular nucleophilic substitution ( SN2 ) conditions with strong nucleophiles (which often possess strong basic character, such as CN− or N3− ), the high activation energy required for backside attack shifts the reaction pathway predominantly toward β -hydride elimination (E2). This thermal degradation yields unwanted 3-dodecene and 4-dodecene isomers rather than the target substituted product.
To circumvent this steric and electronic bottleneck, this guide details two orthogonal, high-yielding methodologies:
-
Thermodynamic Halide Exchange (Finkelstein-Assisted Azidation): A classic two-step approach that lowers the SN2 activation energy via an highly reactive iodide intermediate.
-
Photoredox Transition-Metal Catalysis (Photo-Cu Cyanation): A modern approach that bypasses the traditional SN2 steric barrier entirely via a room-temperature single-electron transfer (SET) mechanism.
Figure 1: Mechanistic divergence of 4-chlorododecane under direct vs. Finkelstein-activated conditions.
Protocol A: Finkelstein-Assisted Azidation
Causality & Design
Direct azidation of secondary chlorides requires elevated temperatures (>90°C), which inevitably triggers E2 elimination. By first subjecting 4-chlorododecane to a Finkelstein reaction using Sodium Iodide (NaI), we exchange the poor chloride leaving group for a highly polarizable iodide 1. The larger atomic radius and weaker C-I bond significantly lower the transition state energy for the subsequent azide attack, allowing the SN2 reaction to proceed cleanly at 50°C, kinetically freezing out the elimination pathway.
Step-by-Step Methodology
Step 1: Halide Exchange (Synthesis of 4-Iodododecane)
-
In an oven-dried round-bottom flask, dissolve 4-chlorododecane (10.0 mmol, 1.0 equiv) in anhydrous acetone (20 mL, 0.5 M).
-
Add Sodium Iodide (15.0 mmol, 1.5 equiv) in a single portion.
-
Attach a reflux condenser and heat the mixture to 56°C for 12 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Monitor the flask for the formation of a dense, white precipitate. Because NaCl is insoluble in acetone, its precipitation drives the equilibrium forward and visually validates that the halide exchange is active. If the solution remains clear, the acetone is likely wet, and the reaction has stalled.
-
Workup: Cool to room temperature, filter off the NaCl salts through a Celite pad, and concentrate the filtrate under reduced pressure to yield crude 4-iodododecane.
Step 2: Azidation (Synthesis of 4-Azidododecane)
-
Dissolve the crude 4-iodododecane in anhydrous DMSO (50 mL, 0.2 M).
-
Add Sodium Azide (NaN₃, 12.0 mmol, 1.2 equiv). Safety Note: NaN₃ is highly toxic. Never use halogenated solvents (e.g., DCM) during azide workups to prevent the formation of explosive diazidomethane.
-
Stir the reaction at 50°C for 8 hours.
-
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with ether, wash with water, and evaporate. Analyze the residue via FT-IR spectroscopy. The appearance of a strong, sharp absorption band at 2100–2150 cm⁻¹ (asymmetric N=N=N stretch) provides unambiguous, self-validating confirmation of the azide product 2.
-
Workup: Quench the reaction by pouring it into 150 mL of ice water. Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure (do not heat above 35°C during evaporation).
Protocol B: Photoinduced Copper-Catalyzed Cyanation
Causality & Design
The cyanation of unactivated secondary alkyl chlorides is notoriously difficult because the cyanide ion is a poor nucleophile but a moderate base. Thermal cyanation (>90°C) yields almost exclusively elimination products. By employing a Copper(I) catalyst under UVC irradiation, the reaction shifts from a classic two-electron SN2 mechanism to a photo-excited oxidative addition pathway 3. This completely bypasses the steric barrier at the C4 position, allowing C-C bond formation to occur at room temperature and effectively shutting down the thermal E2 pathway.
Figure 2: Workflow for photoinduced copper-catalyzed cyanation of secondary alkyl chlorides.
Step-by-Step Methodology
Step 1: Inert Reaction Setup
-
Thoroughly degas anhydrous acetonitrile (CH₃CN) using three freeze-pump-thaw cycles to remove all dissolved oxygen, which quenches the photo-excited state.
-
Inside a nitrogen-filled glovebox, add Copper(I) Iodide (CuI, 10 mol%) and Tetrabutylammonium Cyanide (TBACN, 1.5 equiv) to an oven-dried quartz reaction vessel.
-
Add 4-chlorododecane (1.0 equiv) dissolved in the degassed acetonitrile (0.1 M concentration).
Step 2: Photochemical Cyanation (Synthesis of 2-Propyldecanenitrile)
-
Seal the quartz vessel tightly with a Teflon-lined cap and transfer it out of the glovebox.
-
Irradiate the stirring mixture using a 15-W UVC compact fluorescent light bulb at room temperature (25°C) for 60 hours.
-
Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color shift as the active photo-excited copper complex forms. Monitor the reaction via GC-MS. The disappearance of the 4-chlorododecane peak and the appearance of the 2-propyldecanenitrile peak validates the C-C bond formation. The strict absence of alkene mass peaks confirms that the room-temperature protocol has successfully suppressed E2 elimination.
Step 3: Workup & Purification
-
Dilute the crude mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure nitrile.
Quantitative Data & Performance Metrics
The table below summarizes the critical performance differences between direct thermal substitution and our optimized protocols, highlighting the suppression of elimination byproducts.
| Protocol | Reagents & Catalyst | Temp (°C) | Time (h) | Target Product | Yield (%) | Major Byproduct |
| Direct Thermal Azidation | NaN₃, DMF | 90 | 24 | 4-Azidododecane | < 30 | Dodecenes (E2) |
| Protocol A: Finkelstein Azidation | 1. NaI, Acetone 2. NaN₃, DMSO | 56 50 | 12 8 | 4-Azidododecane | 85 | Traces of alkene |
| Direct Thermal Cyanation | TBACN, CH₃CN | 92 | 24 | 2-Propyldecanenitrile | < 10 | Dodecenes (E2) |
| Protocol B: Photo-Cu Cyanation | TBACN, CuI, UVC Light | 25 | 60 | 2-Propyldecanenitrile | 75–80 | Unreacted SM |
References
- Grokipedia.Finkelstein reaction.
- Benchchem.Introduction to alkyl azides in organic synthesis.
- Journal of the American Chemical Society (ACS).Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature.
Sources
Application Note: Synthesis of Complex Alkylated Scaffolds Using 4-Chlorododecane
Executive Summary
4-Chlorododecane is a highly valuable lipophilic building block utilized in the synthesis of specialty surfactants, lipid nanoparticle (LNP) components, and lipophilic drug conjugates. However, utilizing unactivated secondary alkyl chlorides in complex synthesis presents a formidable challenge. The high bond dissociation energy (BDE) of the C–Cl bond and the steric shielding at the C4 position severely retard classical bimolecular nucleophilic substitution (SN2). Furthermore, under the basic conditions typically required for alkylation, the competing E2 elimination pathway rapidly yields dodecene isomers, degrading the starting material.
To harness 4-chlorododecane effectively, synthetic strategies must either lower the activation barrier of the SN2 transition state or bypass the two-electron pathway entirely. This guide details three field-proven methodologies—Nickel-Catalyzed Cross-Coupling, Metallaphotoredox Catalysis, and Finkelstein-Assisted Substitution—explaining the mechanistic causality behind each experimental choice to ensure reproducible, high-yield synthesis.
Mechanistic Causality: Overcoming the "Unactivated Secondary Chloride" Problem
Standard palladium catalysts typically fail to activate 4-chlorododecane due to sluggish oxidative addition and rapid β-hydride elimination. To construct C–C bonds, we must pivot to Nickel catalysis . Nickel possesses a smaller atomic radius and higher nucleophilicity, allowing it to readily insert into the strong C(sp3)–Cl bond[1].
Alternatively, for cross-electrophile coupling, direct oxidative addition can be bypassed entirely using Halogen-Atom Transfer (XAT) . By employing a photocatalyst and a silyl radical precursor, the C–Cl bond is cleaved via single-electron transfer (SET) to generate a secondary dodecyl radical, which is then rapidly captured by a nickel cycle[2].
For heteroatom alkylation (C–N/C–O bond formation), direct SN2 is outcompeted by E2 elimination. The addition of catalytic sodium iodide (NaI) facilitates a continuous Finkelstein reaction , converting the inert 4-chlorododecane into the highly reactive 4-iodododecane in situ, thereby accelerating the SN2 pathway and suppressing elimination[3].
Strategic Workflow for 4-Chlorododecane Functionalization
Strategic pathways for the functionalization of unactivated secondary alkyl chlorides.
Protocol I: Nickel-Catalyzed C(sp³)–C(sp³) Suzuki Cross-Coupling
Application: Elongation of aliphatic chains and synthesis of complex lipids. Mechanistic Rationale: The use of a bidentate nitrogen ligand (bathophenanthroline) stabilizes the secondary alkyl-nickel intermediate, strictly suppressing unwanted β-hydride elimination that would otherwise yield dodecenes[1].
Step-by-Step Methodology:
-
Catalyst Assembly: In an argon-filled glovebox, charge a 10 mL oven-dried vial with NiBr₂·diglyme (10 mol%) and bathophenanthroline (12 mol%). Add anhydrous DMA (1.0 mL) and stir for 15 minutes until a homogenous, deeply colored complex forms.
-
Activation: Add KOtBu (1.5 equiv) and isobutanol (1.5 equiv) to the mixture. Causality: Isobutanol acts as a critical proton source and co-solvent to facilitate the transmetalation step from the boron reagent to the nickel center.
-
Coupling: Introduce 4-chlorododecane (1.0 equiv) and the pre-formed alkyl-9-BBN reagent (1.2 equiv, 1.0 M in THF).
-
Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 24 hours.
-
Workup: Quench the reaction carefully with 1M HCl (to destroy residual boranes), extract with EtOAc (3 × 15 mL), wash with brine, and concentrate under reduced pressure.
System Validation & Analytical Checkpoints:
-
GC-MS: Monitor the disappearance of the 4-chlorododecane peak (m/z 204). The chromatogram should confirm the absence of alkene byproducts (m/z 168), validating the suppression of E2 elimination.
Protocol II: Dual Metallaphotoredox C(sp²)–C(sp³) Cross-Electrophile Coupling
Application: Appending the lipophilic dodecyl tail directly to aromatic drug pharmacophores. Mechanistic Rationale: This protocol utilizes[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ to generate a silyl radical from (TMS)₃SiH. The silyl radical abstracts the chlorine atom from 4-chlorododecane, generating a secondary carbon radical that is rapidly intercepted by the Nickel catalyst, bypassing traditional, kinetically unfavorable oxidative addition[2].
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried vial equipped with a magnetic stir bar, add[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂(dme) (5 mol%), dtbbpy (5 mol%), and Na₂CO₃ (2.0 equiv).
-
Substrate Addition: Add the target aryl bromide (1.0 equiv), 4-chlorododecane (1.5 equiv), and (TMS)₃SiH (1.5 equiv) in anhydrous DME (0.1 M concentration).
-
Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Causality: Ambient oxygen is a potent radical scavenger; failure to degas will quench the silyl and dodecyl radicals, completely halting the reaction.
-
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir at room temperature for 16 hours. Use a cooling fan to ensure the reaction remains at ambient temperature, preventing thermal degradation of the catalyst.
-
Workup: Dilute the mixture with diethyl ether, wash with deionized water, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography.
System Validation & Analytical Checkpoints:
-
¹H NMR: Verify the downfield shift of the methine proton. The C4 proton of 4-chlorododecane typically resonates near ~3.9 ppm; upon successful arylation, this benzylic/aliphatic methine proton will shift to ~2.5–3.0 ppm.
Protocol III: Finkelstein-Assisted Nucleophilic Amination
Application: Synthesis of secondary/tertiary lipophilic amines for LNP cationic lipid formulation. Mechanistic Rationale: Direct alkylation of amines with secondary chlorides is notoriously low-yielding[3]. Catalytic NaI generates a steady-state concentration of 4-iodododecane, which undergoes SN2 displacement orders of magnitude faster than the chloride, effectively outcompeting the base-promoted E2 elimination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equiv) in anhydrous DMF (0.2 M).
-
Additive Incorporation: Add finely powdered K₂CO₃ (2.0 equiv) as a non-nucleophilic base to scavenge the generated HCl, followed by NaI (20 mol%).
-
Alkylation: Add 4-chlorododecane (1.0 equiv) dropwise to the stirring suspension.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 18–24 hours under a nitrogen atmosphere. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary carbon, while the polar aprotic nature of DMF stabilizes the SN2 transition state.
-
Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts and remove DMF), and extract with EtOAc.
System Validation & Analytical Checkpoints:
-
TLC & Ninhydrin Stain: Track the consumption of the starting amine. The resulting alkylated amine will exhibit a distinct Rf value and a different color intensity upon heating with ninhydrin stain.
Quantitative Data & Reaction Metrics
The following table summarizes the expected performance metrics for the three protocols, providing a benchmark for reaction optimization and scale-up.
| Method | Target Bond | Catalyst / Mediator | Temp (°C) | Time (h) | Expected Yield (%) | Primary Challenge Overcome |
| Finkelstein-SN2 | C–N / C–O | NaI (20 mol%) | 80 | 18–24 | 60–75% | Slow SN2 kinetics; E2 elimination |
| Ni-Suzuki | C–C (sp³–sp³) | NiBr₂·diglyme (10 mol%) | 25 | 24 | 70–85% | High C–Cl BDE; β-hydride elimination |
| Photoredox XAT | C–C (sp²–sp³) | Ni/Ir dual (1–5 mol%) | 25 | 16 | 65–80% | Inertness to oxidative addition |
References
- Source: PMC - NIH (Angewandte Chemie International Edition)
- Source: Macmillan Group - Princeton University (Journal of the American Chemical Society)
- Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: Benchchem URL
- Source: Journal of the American Chemical Society (ACS Publications)
Sources
catalytic dehydrohalogenation methods for 4-chlorododecane
Application Note: Advanced Catalytic Dehydrohalogenation of 4-Chlorododecane
Executive Summary
The dehydrohalogenation of unactivated secondary alkyl chlorides, such as 4-chlorododecane, represents a notorious synthetic bottleneck in organic chemistry and drug development. The high bond dissociation energy of the C–Cl bond, combined with the propensity for secondary carbons to undergo competing reductive or nucleophilic substitution pathways, renders traditional stoichiometric basic conditions (e.g., KOtBu at high heat) inefficient and prone to severe substrate isomerization[1],[2]. This application note details modern, highly chemoselective catalytic protocols—specifically homogeneous cobaloxime catalysis and heterogeneous surface-assisted elimination—designed to yield dodecene isomers with high fidelity under mild conditions.
Mechanistic Principles & Causality
Homogeneous Cobaloxime Catalysis: Recent breakthroughs in first-row transition metal catalysis have unlocked practical methods for activating inert C–Cl bonds. The cobaloxime complex,[CoCl2(dmgH)2], when reduced by a stoichiometric amount of zinc, forms a highly nucleophilic Co(I) species[1]. The critical innovation in this system is the addition of tetrabutylammonium chloride (TBACl) as an electrolyte. The bulky [nBu4N]+ cation minimizes coordination to the metal center, dramatically enhancing the nucleophilicity of Co(I) and allowing it to oxidatively add to the strong C–Cl bond of 4-chlorododecane[1]. Following activation, the resulting alkyl-Co(III) intermediate undergoes Metal Hydrogen Atom Transfer (MHAT) elimination, selectively yielding dodecene rather than the reduced alkane byproduct[1].
Heterogeneous Surface-Assisted Elimination: For scale-up or solvent-free applications, solid-state catalysts offer a robust alternative. Zeolite NaX facilitates the room-temperature dehydrohalogenation of secondary alkyl chlorides through a dual-site mechanism: basic framework oxygens abstract a β-proton while Lewis acidic sodium cations stabilize the chloride leaving group, promoting a concerted elimination[3]. Similarly, hydrochlorinated titanium surfaces promote a concerted, surface-assisted HCl elimination at elevated temperatures (80–150 °C), bypassing the dissociative chemisorption pathway that typically consumes the metal in non-catalytic systems[4].
Catalytic cycle of cobaloxime-mediated dehydrohalogenation via MHAT.
Quantitative Data: Catalyst Efficacy
The following table summarizes the performance metrics of the discussed catalytic systems for unactivated secondary alkyl chlorides.
| Catalytic System | Phase | Operating Temp | Essential Additives | Mechanism | Chemoselectivity (Alkene:Alkane) |
| Cobaloxime / Zn | Homogeneous | Mild (RT–50 °C) | TBACl | MHAT Elimination | > 85:15 (Typically ~10:1) |
| Zeolite NaX | Heterogeneous | Room Temp | None | Surface-Assisted Elimination | High (Alkoxy byproducts minimized) |
| Titanium Films | Heterogeneous | 80–150 °C | None | Concerted HCl Elimination | High (First-order kinetics) |
Experimental Protocols
Protocol A: Homogeneous Cobaloxime-Catalyzed Dehydrochlorination
Objective: Mild conversion of 4-chlorododecane to dodecene isomers. Causality Focus: TBACl is mandatory. Omitting it or substituting it with LiCl drastically reduces solubility and Co(I) nucleophilicity, effectively halting the reaction[1]. Zinc is chosen as the reductant over NaBH4 to prevent over-reduction to dodecane, which historically plagued vitamin B12-catalyzed systems[1].
Step 1: Catalyst Activation In an inert atmosphere (nitrogen or argon glovebox), charge a dry reaction vial with 5 mol %[CoCl2(dmgH)2], 2.0 equivalents of Zinc powder, and 1.5 equivalents of TBACl. Why: Zn reduces the Co(III) precatalyst to the active Co(I) state. TBACl ensures the Co(I) species remains highly nucleophilic by providing a non-coordinating counterion environment.
Step 2: Substrate Addition Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M substrate concentration, followed by 1.0 equivalent of 4-chlorododecane. Seal the vial. Why: DMF solubilizes the cobaloxime complex and stabilizes the polar transition states during C–Cl activation.
Step 3: Reaction Execution Stir the mixture vigorously at room temperature (or up to 50 °C for accelerated kinetics) for 16–24 hours. Why: Vigorous stirring is required to maintain the heterogeneous suspension of Zn powder, ensuring continuous regeneration of the Co(I) catalyst.
Step 4: Workup and Extraction Quench the reaction with water and extract three times with hexane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Experimental workflow for cobaloxime-catalyzed dehydrohalogenation.
Protocol B: Heterogeneous Dehydrochlorination via Zeolite NaX
Step 1: Zeolite Activation Calcine Zeolite NaX at 400 °C under a vacuum (10^-3 Torr) for 4 hours. Why: Removal of adsorbed water is critical. Moisture poisons the Lewis acidic Na+ sites and converts the basic framework into inactive hydroxyl groups[3].
Step 2: Adsorption and Reaction Cool the zeolite to room temperature under an inert atmosphere. Introduce 4-chlorododecane dropwise onto the activated zeolite bed. Allow the system to incubate for 12 hours. Why: Secondary alkyl chlorides undergo spontaneous dehydrohalogenation within the nanopores of NaX, driven by spatial confinement and dual acid-base site cooperativity[3].
Step 3: Product Desorption Apply a mild vacuum or sweep gas (He/N2) at 50 °C to desorb the volatile dodecene isomers into a cold trap.
Self-Validating Quality Control (GC-MS)
To ensure the protocol is functioning correctly and to validate the mechanistic pathway, the system must be self-validating through rigorous analytical tracking:
-
Chemoselectivity Check: Analyze the crude mixture via GC-MS. The presence of dodecane (m/z 170) indicates over-reduction. If the dodecane peak exceeds 15% relative area, verify the anhydrous nature of the DMF and the quality/purity of the Zn powder[1].
-
Conversion Check: Monitor the disappearance of the 4-chlorododecane peak (identified by its characteristic isotopic cluster at m/z 204/206).
-
Isomeric Distribution: The target product, dodecene, will elute as a cluster of closely spaced peaks (representing the cis/trans isomers of 3-dodecene and 4-dodecene) with a molecular ion of m/z 168. Mass balance should be verified using an internal standard (e.g., nonane).
Sources
step-by-step synthesis of 4-chlorododecane via alkene hydrohalogenation
An Application Note and Protocol for the Synthesis of 4-Chlorododecane via Alkene Hydrohalogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 4-chlorododecane, a valuable haloalkane intermediate, through the hydrohalogenation of an alkene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. This application note delves into the mechanistic intricacies of the reaction, including the principles of regioselectivity and carbocation rearrangements that are pivotal for obtaining the desired product. A comprehensive, step-by-step experimental procedure is provided, along with characterization techniques for product verification and a discussion of the applications of such long-chain haloalkanes.
Introduction: The Significance of 4-Chlorododecane
Haloalkanes are a cornerstone of modern organic chemistry and play a significant role in various industrial and pharmaceutical applications.[1] Their utility stems from the carbon-halogen bond, which serves as a reactive handle for a multitude of chemical transformations. Long-chain haloalkanes, such as 4-chlorododecane, are of particular interest as intermediates in the synthesis of surfactants, lubricants, and polymers. In the realm of drug development, the incorporation of halogenated alkyl chains can modulate a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile.[2][3] While alkyl halides are versatile, their application in medicinal chemistry has been historically underexplored, often due to misconceptions about their stability.[2] However, a growing body of evidence showcases their potential as stable and bioactive motifs in drug discovery.[2]
This guide provides a detailed protocol for the synthesis of 4-chlorododecane via the hydrohalogenation of an alkene, a fundamental reaction in organic chemistry.[4] The focus is on providing a robust experimental procedure grounded in a thorough understanding of the reaction mechanism to enable researchers to successfully synthesize and characterize this important chemical building block.
Mechanistic Insights: Navigating Regioselectivity in Alkene Hydrohalogenation
The synthesis of a specific constitutional isomer of an alkyl halide from an unsymmetrical alkene is governed by the principles of regioselectivity. The addition of a protic acid like hydrogen chloride (HCl) to an alkene typically follows Markovnikov's rule.[5][6]
Markovnikov's Rule and Carbocation Stability
Markovnikov's rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents.[6] The underlying principle of this rule is the formation of the most stable carbocation intermediate.[6] The stability of carbocations follows the order: tertiary > secondary > primary. The reaction proceeds through the pathway that involves the most stable carbocation, thus dictating the regiochemical outcome.[4][7]
For a terminal alkene like 1-dodecene, the addition of HCl would lead to the formation of a secondary carbocation at the C2 position, which is more stable than the primary carbocation that would form at the C1 position. Consequently, the major product of this reaction is 2-chlorododecane.
The Challenge of Synthesizing 4-Chlorododecane and the Role of Carbocation Rearrangements
The direct synthesis of 4-chlorododecane from 1-dodecene presents a significant challenge due to the principles outlined above. However, carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift.[4][7] In the case of the hydrochlorination of 1-dodecene, the initially formed secondary carbocation at C2 could potentially undergo a series of 1,2-hydride shifts to form a more stable carbocation at a different position. While a shift to C3 would also result in a secondary carbocation of similar stability, subsequent shifts are less likely under standard conditions.
To achieve the synthesis of 4-chlorododecane, this protocol will utilize conditions that can promote the formation of a mixture of isomers, from which the desired 4-chlorododecane can be isolated. It is important to note that this reaction will likely produce a mixture of chlorinated dodecanes, and the yield of the target compound will be dependent on the reaction conditions and purification methods.
Experimental Protocol: Synthesis of 4-Chlorododecane
This protocol outlines a procedure for the hydrochlorination of 1-dodecene. Researchers should be aware that this reaction will produce a mixture of isomers, with 2-chlorododecane being a major product. The reaction conditions can be optimized to alter the isomer distribution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Dodecene | ≥95% | Sigma-Aldrich | |
| Hydrogen Chloride (gas) | Anhydrous | Praxair | |
| Ferric Chloride (anhydrous) | ≥98% | Acros Organics | Catalyst |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | For neutralization | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Celite® | Filtration aid |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas bubbler, add 1-dodecene (20.0 g, 0.119 mol) and anhydrous dichloromethane (100 mL).
-
Inert Atmosphere: Purge the system with nitrogen gas for 10 minutes to ensure anhydrous conditions.
-
Saturation with HCl: Cool the solution to 0 °C using an ice bath. Begin to bubble anhydrous hydrogen chloride gas through the solution while stirring. Continue the bubbling for 30 minutes to ensure the solution is saturated with HCl.[8]
-
Catalyst Addition: To the cold, saturated solution, carefully add anhydrous ferric chloride (0.29 g, 1.8 mmol) in one portion.[8]
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approximately 40-45 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (100 mL) to neutralize the excess HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution through a pad of Celite® to remove the drying agent and any fine solids.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which is a mixture of chlorinated dodecane isomers, can be purified by fractional distillation under reduced pressure to isolate the 4-chlorododecane isomer. The boiling points of the different isomers will be very close, so a highly efficient distillation column is recommended.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-chlorododecane.
Characterization of 4-Chlorododecane
Confirmation of the successful synthesis and purification of 4-chlorododecane requires a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an essential tool for monitoring the reaction progress and determining the isomeric purity of the final product. The mass spectrum of 4-chlorododecane will show a molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The proton attached to the carbon bearing the chlorine atom (at the C4 position) will appear as a multiplet at a downfield chemical shift (typically around 3.5-4.0 ppm) due to the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon atom bonded to the chlorine atom at a downfield chemical shift (typically around 60-70 ppm).[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).
Safety Precautions
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
1-Dodecene: 1-Dodecene is a flammable liquid and can cause skin and eye irritation.
-
Ferric Chloride: Anhydrous ferric chloride is corrosive and moisture-sensitive. Handle in a dry environment.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Conclusion
The synthesis of 4-chlorododecane via the hydrohalogenation of 1-dodecene is a challenging yet illustrative example of the principles of regioselectivity and carbocation chemistry. While the direct hydrochlorination of 1-dodecene predominantly yields the 2-chloro isomer, this protocol provides a framework for obtaining a mixture of isomers from which the desired 4-chlorododecane can be isolated. The successful synthesis and characterization of this long-chain haloalkane open up avenues for its use as a versatile intermediate in the development of new materials and therapeutic agents.
References
-
Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
-
Chemistry Steps. (2024, November 10). Markovnikov's Rule. [Link]
-
Chemistry LibreTexts. (2022, February 28). Markovnikov's Rule. [Link]
-
Wikipedia. Markovnikov's rule. [Link]
-
University of Calgary. Reactions of Alkenes. [Link]
- de la Zerda, J., & Marvel, C. S. (1968). Mechanism of Dichlorination of n-Dodecane and Chlorination of 1-Chlorododecane Adsorbed on ZSM-5 Zeolite Molecular Sieves. A Supramolecular Structural Interpretation. Journal of the American Chemical Society, 90(23), 6396–6401.
- Google Patents. (1968).
-
Gill, A. K., et al. (2021). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 26(15), 4488. [Link]
-
Wikipedia. Haloalkane. [Link]
-
Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. [Link]
-
Pharmacy Concepts. Alkyl Halide Structure & Uses of Haloalkanes. [Link]
-
Wang, Z., et al. (2017). Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System. Green Chemistry, 19(19), 4531-4535. [Link]
-
de la Rosa, J. A., et al. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 584-625. [Link]
-
Virginia Open Data Portal. 4-Chlorodecane. [Link]
-
PubChem. 4-Chlorodecane. [Link]
-
Royal Society of Chemistry. (2017). Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system. [Link]
-
Beilstein Journals. (2024, April 15). Advancements in hydrochlorination of alkenes. [Link]
-
MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
-
PubChem. 4-Chlorodecane. [Link]
-
MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
Sources
- 1. Haloalkane - Wikipedia [en.wikipedia.org]
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- 9. data.virginia.gov [data.virginia.gov]
utilizing 4-chlorododecane in custom surfactant manufacturing research
The Strategic Paradigm Shift to Secondary Alkyl Architectures
In the realm of pharmaceutical formulations and advanced emulsion systems, the architectural design of a surfactant’s hydrophobic tail dictates its macroscopic behavior. While primary alkyl chlorides (like 1-chlorododecane) are the industry standard for synthesizing linear surfactants, they often yield highly ordered, crystalline micellar structures that suffer from poor cold-water solubility[1].
Transitioning to a secondary alkyl precursor, specifically 4-chlorododecane , introduces a precise branching point along the C12 lipophilic chain. This seemingly minor isomeric shift drastically alters the surfactant's thermodynamics. The "bent" configuration of the 4-dodecyl tail disrupts crystalline packing, significantly lowering the Krafft point (the temperature at which surfactant solubility equals the Critical Micelle Concentration)[2]. For drug development professionals, this means secondary surfactants can stabilize active pharmaceutical ingredient (API) emulsions at much lower temperatures, preserving the integrity of thermolabile biologics.
Mechanistic Rationale: Overcoming Steric Hindrance
Utilizing 4-chlorododecane as an alkylating agent presents unique synthetic challenges. Unlike primary chlorides that readily undergo SN2 nucleophilic substitution, the C4 position in 4-chlorododecane is sterically hindered. Direct attack by bulky hydrophilic head groups (such as diethanolamine) is kinetically slow and heavily competes with E2 elimination (yielding dodecene).
To force the reaction down the substitution pathway, we employ the Finkelstein Activation Principle . By introducing catalytic Sodium Iodide (NaI) in a polar aprotic solvent, the secondary chloride undergoes a transient halogen exchange. The resulting 4-iodododecane is a vastly superior electrophile; the larger, more polarizable iodine atom lowers the activation energy for the subsequent nucleophilic attack, ensuring high yields of the desired secondary surfactant[3].
Experimental Protocol: Synthesis of a Secondary Cationic Surfactant
Target Molecule: N-(dodecan-4-yl)-N,N-diethanolammonium chloride Application: Liposomal drug delivery vehicles requiring flexible, worm-like micellar morphologies.
Step 1: Finkelstein Activation
-
Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-chlorododecane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Sodium Iodide (NaI, 0.2 eq). Stir the mixture at 80°C for 2 hours.
-
Causality: DMF is a polar aprotic solvent that solvates the sodium cations but leaves the iodide anions "naked" and highly nucleophilic. The 80°C temperature provides sufficient thermal energy to overcome the steric barrier of the secondary carbon, facilitating the transient conversion to 4-iodododecane.
-
Self-Validation: Perform a micro-workup (quench with water, extract with ether) and analyze via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The emergence of a new spot with a slightly lower Rf value than the starting chloride confirms the formation of the activated iodine intermediate.
Step 2: Nucleophilic Amination
-
Action: To the activated mixture, add diethanolamine (2.5 eq) dropwise. Elevate the temperature to 110°C and reflux for 24 hours under continuous nitrogen flow.
-
Causality: An excess of diethanolamine is critical; it acts as both the nucleophile for the SN2 attack and as an acid scavenger to neutralize the generated HCl/HI. Without this excess, the generated acid would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction prematurely.
-
Self-Validation: Monitor the reaction via GC-MS. The complete disappearance of the 4-iodododecane peak and the emergence of a higher molecular weight peak corresponding to the secondary amine confirms that substitution has successfully outcompeted the E2 elimination pathway.
Step 3: Purification and Quaternization
-
Action: Cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaCl (brine) three times. Concentrate the organic layer under reduced pressure. Recrystallize the resulting viscous oil in cold absolute ethanol.
-
Causality: DMF and unreacted diethanolamine are highly water-soluble. Washing with brine aggressively pulls these impurities into the aqueous phase while the lipophilic secondary surfactant remains in the ether phase. Cold ethanol recrystallization exploits the steep temperature-dependent solubility curve of the surfactant, yielding a high-purity product.
-
Self-Validation: Conduct 1H NMR spectroscopy. The diagnostic shift of the C4 methine proton from ~4.0 ppm (in the chlorinated precursor) to ~2.8 ppm confirms successful covalent attachment to the nitrogen atom.
Reaction Pathway Visualization
Caption: Reaction pathway for synthesizing secondary cationic surfactants from 4-chlorododecane.
Thermodynamic & Analytical Data
To fully leverage 4-chlorododecane in drug formulation, researchers must understand how the secondary attachment alters micellar thermodynamics compared to traditional primary surfactants. The Critical Micelle Concentration (CMC) and surface tension dynamics can be empirically validated using automated surface tensiometry[4].
Table 1: Comparative Physicochemical Properties of Primary vs. Secondary Cationic Surfactants
| Property | 1-Dodecyl Derivative (Primary) | 4-Dodecyl Derivative (Secondary) | Mechanistic Rationale |
| Krafft Point | ~35 °C | < 15 °C | The C4 branching disrupts the highly ordered crystalline lattice of the solid surfactant, requiring significantly less thermal energy to achieve micellar solubility[2]. |
| Critical Micelle Concentration (CMC) | 1.5 × 10⁻³ M | 3.2 × 10⁻³ M | The bulky secondary attachment increases the cross-sectional area of the hydrophobic tail, making micellization slightly less thermodynamically favorable, thus raising the CMC[4]. |
| Packing Parameter ( p ) | ~0.33 (Spherical) | ~0.5 - 0.6 (Cylindrical) | The "bent" nature of the 4-dodecyl chain increases the effective tail volume ( v ), shifting the preferred micellar morphology from rigid spheres to flexible worm-like cylinders. |
| Aqueous Solubility (Cold) | Poor | Excellent | A lower Krafft point directly correlates to enhanced solubility in cold-water formulations, which is critical for temperature-sensitive biologic drug delivery. |
Validation Note: When characterizing the synthesized 4-dodecyl surfactant, utilize a Krüss tensiometer to plot surface tension against the logarithm of concentration. A sharp plateau in the curve will self-validate the CMC value and confirm the absence of unreacted 4-chlorododecane impurities, which would otherwise cause a pre-CMC minimum dip in the graph[4].
References
- Application Notes and Protocols: The Role of 1-Chlorododecane in Organic Synthesis Benchchem
- Synthesis and properties of secondary alkyl sulfon
- Application Report - KRUSS Scientific KRUSS Scientific
Sources
cross-coupling reaction conditions using secondary alkyl chlorides
Application Note & Experimental Protocol Topic: High-Efficiency Cross-Coupling of Secondary Alkyl Chlorides: Protocols and Mechanistic Insights Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The incorporation of sp³-hybridized carbons is a critical objective in modern drug discovery, driven by the need to increase the three-dimensionality and target specificity of pharmaceutical candidates. While secondary alkyl bromides and iodides are widely used in transition-metal catalysis, unactivated secondary alkyl chlorides remain notoriously underutilized[1]. This is due to three fundamental challenges:
-
High Bond Dissociation Energy (BDE): The C(sp³)–Cl bond is exceptionally strong, rendering traditional two-electron oxidative addition by palladium catalysts kinetically inaccessible[2].
-
Sluggish Oxidative Addition: The low polarizability of the C–Cl bond retards activation[1].
-
Rapid β-Hydride Elimination: Even if oxidative addition occurs, the resulting alkyl-metal intermediate is highly prone to β-hydride elimination, yielding undesired alkene byproducts rather than the cross-coupled product[3].
The Nickel Advantage: To overcome these barriers, the field has universally pivoted to Nickel catalysis . Unlike palladium, nickel possesses a lower electronegativity and readily accesses stable, odd-electron oxidation states (Ni(I) and Ni(III))[3]. This enables a radical-based mechanism. Instead of a concerted two-electron oxidative addition, nickel catalysts (often in conjunction with photoredox catalysts) activate the alkyl chloride via a Single-Electron Transfer (SET) or Halogen-Atom Transfer (HAT) pathway[1]. This generates a transient secondary alkyl radical that rapidly recombines with a Ni(II) intermediate, outcompeting β-hydride elimination and enabling successful C–C bond formation[3].
Dual photoredox and nickel catalytic cycle for cross-electrophile coupling of alkyl chlorides.
Quantitative Data & Reaction Parameters
The two most robust methodologies for coupling secondary alkyl chlorides are the Alkyl-Alkyl Suzuki-Miyaura Coupling (pioneered by Fu)[4] and the Dual Nickel/Photoredox Cross-Electrophile Coupling (pioneered by MacMillan)[1]. The table below summarizes the critical parameters for each self-validating system.
| Parameter | Suzuki-Miyaura Coupling[4] | Cross-Electrophile Coupling[1] |
| Coupling Partners | Sec-Alkyl Chloride + Alkylborane | Sec-Alkyl Chloride + Aryl Chloride |
| Catalyst System | NiBr₂·diglyme (4–8 mol%) | NiCl₂·dme (5 mol%) + Ir(ppy)₃ (1 mol%) |
| Ligand | Bathophenanthroline or Diamines | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) |
| Radical Initiator | Direct SET from Ni(I) species | Silyl Radical HAT via TTMSS |
| Base / Additive | KOt-Bu / iso-butanol | Tetramethylguanidine (TMG) |
| Solvent System | Diglyme / DMA | DMA / tert-amyl alcohol (3:1) |
| Reaction Conditions | Room Temperature, 24 h | Room Temp, Blue LED (450 nm), 24 h |
| Yield Range | 50–85% (High diastereoselectivity) | 55–77% (Broad functional group tolerance) |
Experimental Protocols & Workflows
Logical experimental workflow for air-free nickel-catalyzed alkyl chloride cross-coupling.
Protocol A: Alkyl-Alkyl Suzuki Cross-Coupling[4]
Causality Focus: This protocol utilizes in situ generated alkylboranes to prevent oxidative degradation, while the diglyme-adduct of NiBr₂ ensures complete catalyst solubility and controlled activation.
-
Preparation of Alkylborane (in situ):
-
In an argon-filled glovebox, add 9-BBN (0.5 M in THF, 1.2 equiv) to a vial containing the terminal alkene (1.2 equiv).
-
Stir at room temperature for 2 hours. Self-Validation: The disappearance of the alkene signals via an aliquot analyzed by GC-MS confirms complete hydroboration.
-
-
Catalyst and Base Preparation:
-
To a separate oven-dried vial, add NiBr₂·diglyme (8 mol%), bathophenanthroline (8 mol%), and KOt-Bu (1.5 equiv).
-
Expert Insight: The use of KOt-Bu is critical; it coordinates with the alkylborane to form a reactive "ate" complex, which is the actual species that undergoes transmetalation with the nickel center[4].
-
-
Reaction Assembly:
-
Suspend the catalyst mixture in anhydrous diglyme (0.2 M).
-
Add iso-butanol (1.2 equiv). Expert Insight: The alcohol additive significantly accelerates transmetalation by modifying the coordination sphere of the boron "ate" complex.
-
Add the unactivated secondary alkyl chloride (1.0 equiv), followed by the in situ generated alkylborane solution.
-
-
Execution and Workup:
-
Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 24 hours. The solution will transition from a pale green to a deep, dark homogenous mixture, indicating active Ni(I)/Ni(III) cycling.
-
Quench by exposing to air, filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify via flash column chromatography.
-
Protocol B: Dual Nickel/Photoredox Cross-Electrophile Coupling[1][2]
Causality Focus: Direct reduction of the C–Cl bond is bypassed. Instead, a photocatalyst generates a highly reactive silyl radical that selectively abstracts the chlorine atom, feeding the resulting alkyl radical into the nickel cycle.
-
Reagent Loading:
-
In a Schlenk tube, add NiCl₂·dme (5 mol%), dtbbpy (5 mol%), Ir(ppy)₃ (1 mol%), the secondary alkyl chloride (2.0 equiv), and the aryl chloride (1.0 equiv).
-
-
Solvent and Additive Introduction:
-
Add a 3:1 mixture of anhydrous DMA and tert-amyl alcohol (0.5 M).
-
Add tetramethylguanidine (TMG, 3.0 equiv) and tris(trimethylsilyl)silane (TTMSS, 1.5 equiv).
-
Expert Insight: TTMSS is the indispensable Halogen-Atom Transfer (HAT) agent. The Ir(III) photocatalyst cannot reduce the alkyl chloride directly; it reduces the silane/amine complex to generate a silyl radical, which possesses the thermodynamic driving force to abstract the chlorine atom[1].
-
-
Deoxygenation (Critical Step):
-
Perform three cycles of freeze-pump-thaw. Expert Insight: Both the excited state *Ir(III) and the transient alkyl radicals are highly sensitive to triplet oxygen. Incomplete degassing will result in complete reaction failure and the formation of oxidized byproducts.
-
-
Photochemical Activation:
-
Backfill with Argon and seal the tube. Place the reaction vessel 2 cm away from a 34 W Blue LED lamp (450 nm). Use a cooling fan to maintain the reaction at room temperature.
-
Stir for 24 hours. Self-Validation: An aliquot analyzed by LC-MS should show complete consumption of the limiting aryl chloride.
-
-
Workup:
-
Dilute with diethyl ether, wash with water and brine to remove DMA and TMG salts. Dry over MgSO₄, concentrate, and purify via chromatography.
-
References
- Lu, Z.; Fu, G. C. Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition (2010).
- Jana, R. et al. Recent Advances in C(sp³)–C(sp³) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts. Organometallics (2022).
- Sakai, H. A. et al. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society (2020).
- ACS Publications. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides (Supporting Data). ACS (2020).
Sources
Technical Support Center: Optimizing Yield in 4-Chlorododecane SN2 Substitution Reactions
Welcome to our dedicated technical support center for optimizing bimolecular nucleophilic substitution (SN2) reactions involving 4-chlorododecane. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of their desired substitution products. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing SN2 reactions on a secondary alkyl halide like 4-chlorododecane.
Q1: What is the most significant challenge when using 4-chlorododecane in an SN2 reaction?
The primary challenge is the inherent competition between the desired SN2 substitution pathway and the undesired E2 (bimolecular elimination) side reaction.[1][2] As a secondary alkyl halide, 4-chlorododecane is susceptible to both pathways.[3][4] Steric hindrance around the electrophilic carbon at position 4 is greater than in a primary alkyl halide, which can slow down the SN2 reaction and allow the E2 pathway to become more competitive.[5][6][7][8]
Q2: How does the choice of nucleophile impact the yield of the SN2 product?
The nucleophile's strength and basicity are critical. To favor the SN2 pathway, a strong nucleophile that is a weak base is ideal.[9][10]
-
Excellent Nucleophiles for SN2: Azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they are strong nucleophiles but relatively weak bases.[10][11]
-
Good Nucleophiles for SN2: Halide ions like iodide (I⁻) and bromide (Br⁻) are also good nucleophiles and weak bases.[11]
-
Nucleophiles that Promote E2: Strong, sterically hindered bases like potassium tert-butoxide (KOt-Bu) will strongly favor the E2 pathway, leading to the formation of dodecene isomers.[10] Strong, non-hindered bases like hydroxide (OH⁻) and alkoxides (RO⁻) can also lead to significant amounts of elimination product, especially at elevated temperatures.[2][12]
Q3: What is the optimal solvent for an SN2 reaction with 4-chlorododecane?
The use of a polar aprotic solvent is highly recommended to maximize the rate of the SN2 reaction.[3][13][14][15][16]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are excellent choices.[10][14][15] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents. This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon.[3][13]
-
Solvents to Avoid: Polar protic solvents, such as water, ethanol, and methanol, should generally be avoided.[3][17][18] These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction.[15][17][19]
Q4: How critical is temperature control in these reactions?
Temperature control is a crucial factor in favoring substitution over elimination.
-
Lower Temperatures Favor SN2: SN2 reactions generally have a lower activation energy than E2 reactions. Therefore, maintaining a low to moderate reaction temperature will favor the substitution product.[10]
-
Higher Temperatures Favor E2: Increasing the reaction temperature provides more energy to overcome the higher activation barrier of the E2 pathway, leading to a greater proportion of the elimination byproduct.[10][20][21]
Q5: Is the chloride leaving group in 4-chlorododecane "good enough" for an efficient SN2 reaction?
While chloride is a reasonably good leaving group, it is not as effective as bromide or iodide.[7][21] The ability of the leaving group to depart is a key factor in the rate of an SN2 reaction.[14][22][23][24][25] A good leaving group is a weak base, meaning it is stable on its own.[23][24] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][3] If you are experiencing slow reaction rates with 4-chlorododecane, you might consider converting the chloride to a better leaving group, such as an iodide, in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired substitution product | 1. Competing E2 elimination: This is the most common issue with secondary alkyl halides.[2] 2. Poor nucleophile: The chosen nucleophile may not be strong enough.[17] 3. Suboptimal solvent: Use of a protic solvent can hinder the nucleophile.[15][17] 4. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 1. Use a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[10][11] 2. Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone).[10][14] 3. Maintain a low to moderate reaction temperature. [10] 4. Monitor the reaction progress using a suitable technique like TLC or GC to determine the optimal reaction time. |
| High percentage of dodecene byproduct | 1. Strongly basic nucleophile: The nucleophile is acting as a base rather than a nucleophile.[2][12] 2. High reaction temperature: Elevated temperatures favor elimination.[10][20] 3. Sterically hindered nucleophile/base: Bulky bases preferentially abstract a proton, leading to elimination.[10] | 1. Switch to a less basic nucleophile. [9] 2. Lower the reaction temperature. [10] 3. If a basic nucleophile is required, use a less sterically hindered one. |
| Reaction is very slow or does not proceed | 1. Poor leaving group: Chloride may not be a sufficiently good leaving group for the chosen nucleophile and conditions.[7][21] 2. Steric hindrance: The nucleophile may be too bulky to effectively attack the secondary carbon.[6][7] 3. Low concentration of reactants: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[26][27] | 1. Consider an in situ conversion to a better leaving group (e.g., using catalytic NaI). 2. Use a smaller, less sterically hindered nucleophile. 3. Increase the concentration of the reactants. |
| Formation of multiple unexpected byproducts | 1. Side reactions of the nucleophile or product: The nucleophile or the desired product may be unstable under the reaction conditions. 2. Rearrangement of the substrate: While less common for SN2 reactions, under certain conditions that might favor an SN1 pathway (like the presence of a protic solvent and a weak nucleophile), carbocation rearrangements could occur.[28] | 1. Review the stability of all species under the reaction conditions. 2. Ensure that the reaction conditions strongly favor the SN2 pathway (strong nucleophile, polar aprotic solvent) to avoid carbocation formation.[13][28] |
Visualizing the Reaction Pathways
To better understand the factors at play, the following diagrams illustrate the key concepts.
Caption: The concerted, single-step mechanism of an SN2 reaction.
Caption: The competition between SN2 and E2 pathways for 4-chlorododecane.
Experimental Protocol: A General Guideline for SN2 Reaction with 4-Chlorododecane
This protocol provides a starting point for an SN2 reaction. The specific nucleophile, solvent, and temperature should be optimized for your particular transformation.
Materials:
-
4-Chlorododecane
-
Nucleophile (e.g., sodium azide, NaN₃)
-
Polar aprotic solvent (e.g., anhydrous DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove any residual water.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 4-chlorododecane and the anhydrous polar aprotic solvent. Begin stirring.
-
Nucleophile Addition: Dissolve the nucleophile in a minimal amount of the anhydrous solvent and add it to the reaction mixture. For highly reactive nucleophiles, this addition may need to be done at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to proceed at the desired temperature. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction appropriately (e.g., by adding water).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine to remove any remaining solvent and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography or distillation, to obtain the pure substitution product.
Caption: A generalized experimental workflow for SN2 reactions.
By carefully considering the interplay of the substrate, nucleophile, solvent, and temperature, you can effectively optimize the yield of your desired SN2 substitution product and minimize the formation of unwanted byproducts.
References
-
What is the significance of the "leaving group" in an SN2 reaction? : r/OrganicChemistry. (2018, June 14). Reddit. [Link]
-
Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
-
Other Factors that Affect SN2 Reactions. (2021, December 15). Chemistry LibreTexts. [Link]
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Leaving Groups. (2023, January 22). Chemistry LibreTexts. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]
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Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2023, August 27). PMC. [Link]
-
examples of SN2 nucleophiles. (2019, July 19). YouTube. [Link]
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Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
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SN2 reaction. (n.d.). Wikipedia. [Link]
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Sn2 Reaction Organic Chemistry. (n.d.). CLaME. [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent. (2025, August 29). Master Organic Chemistry. [Link]
-
Sn2 Reaction Organic Chemistry. (n.d.). CLaME. [Link]
-
Secondary alkyl halides and strong base: Sn2 vs E2. (2024, April 2). Chemistry Stack Exchange. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]
-
Steric effects and solvent effects on SN2 reactions. (2009, August 13). PubMed. [Link]
-
The SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
-
SN2 Sterics and Comparing Reaction Rates. (2020, June 11). YouTube. [Link]
-
A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PMC. [Link]
-
Solvent Effects on Sn2 Reactions. (2014, June 30). YouTube. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). [Link]
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Predict the compound in each pair that will undergo the SN2 react... (n.d.). Pearson. [Link]
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The SN2 Reaction Mechanism. (2026, January 9). Master Organic Chemistry. [Link]
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Elimination reactions. (n.d.). [Link]
-
Question about heat effect on Sn2. (2019, March 23). Reddit. [Link]
-
SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. [Link]
-
Solution Kinetics of a SN2 Reaction. (n.d.). [Link]
-
Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
The SN2 Reaction. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Elimination reactions. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
-
Factors That Affect SN2 Reactions. (2014, August 7). Chemistry LibreTexts. [Link]
-
SN2 Reaction Mechanisms. (2021, February 24). YouTube. [Link]
-
Elimination Reactions. (n.d.). Dalal Institute. [Link]
-
SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. (2013, August 28). YouTube. [Link]
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Technical Support Center: Purification of 4-Chlorododecane Reaction Mixtures
Welcome to the technical support guide for the purification of 4-chlorododecane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this long-chain alkyl halide. The synthesis of 4-chlorododecane, typically via hydrochlorination of 1-dodecene or chlorination of dodecan-4-ol, often results in a crude mixture containing unreacted starting materials, acidic residues, and isomeric byproducts. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Troubleshooting and Procedural Guide
This section addresses common purification challenges in a question-and-answer format, providing not just the "how" but the fundamental "why" behind each procedural step.
Q1: My crude 4-chlorododecane reaction mixture is acidic. How do I effectively neutralize it and remove aqueous impurities?
A1: Cause & Protocol
The acidity in your crude reaction mixture most likely originates from the hydrochlorination reagent (e.g., HCl gas) or byproducts from chlorinating agents like thionyl chloride (SOCl₂), which generates HCl and SO₂.[1] Failure to remove these acidic components can lead to product degradation over time, particularly through dehydrochlorination to form dodecene isomers.[2][3]
A robust aqueous workup using liquid-liquid extraction is the standard and most effective method for neutralization and removal of water-soluble impurities.
Experimental Protocol: Aqueous Workup
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a solvent, ensure it is immiscible with water (e.g., diethyl ether, dichloromethane). If no solvent was used, add one to dilute the product and facilitate phase separation.
-
Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake for 1-2 minutes. Allow the layers to separate completely. Drain and discard the lower aqueous layer. This step removes the bulk of the strong acid.
-
Neutralization Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake gently at first, as CO₂ gas will be generated during the neutralization of residual acid. Vent frequently. Once the initial effervescence subsides, shake more vigorously for 1-2 minutes. Drain and discard the aqueous layer. This step ensures all acidic residues are neutralized.
-
Brine Wash: Add an equal volume of a saturated sodium chloride (brine) solution. Shake for 1 minute. This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Add the agent until it no longer clumps together, indicating that the bulk of the water has been absorbed.
-
Isolation: Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your crude, neutralized 4-chlorododecane, ready for solvent removal and further purification.
Caption: Workflow for neutralizing and drying crude 4-chlorododecane.
Q2: How can I remove unreacted starting materials like 1-dodecene or dodecan-4-ol from my product?
A2: Method Selection & Protocols
The presence of starting materials can interfere with subsequent reactions or affect the physical properties of the final product. The choice of purification method depends on the physical properties of the impurities. Fractional distillation and flash column chromatography are the two most effective techniques.
Data Presentation: Boiling Point Comparison
| Compound | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) | Rationale for Separation |
| 1-Dodecene | 213 °C | ~95 °C at 10 mmHg | Lower boiling point than product.[4] |
| 4-Chlorododecane | ~260 °C | ~116 °C at 5 mmHg | Target compound.[5][6] |
| Dodecan-4-ol | ~259 °C | ~130 °C at 10 mmHg | Higher boiling point than product. |
Method 1: Vacuum Fractional Distillation
This is the preferred method when dealing with large quantities and when the boiling points of the components are sufficiently different. The high boiling point of 4-chlorododecane necessitates distillation under reduced pressure (vacuum) to prevent thermal degradation.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column (e.g., a Vigreux column) to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, neutralized, and dried 4-chlorododecane to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities, such as unreacted 1-dodecene, in the first fraction.
-
Product Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of 4-chlorododecane at your system's pressure, switch to a clean receiving flask and collect the pure product.[5][7]
-
High-Boiling Residue: Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues. The remaining material will contain higher-boiling impurities like dodecan-4-ol.
-
-
Cooldown: Allow the system to cool completely before releasing the vacuum.
Method 2: Flash Column Chromatography
Flash chromatography is ideal for smaller-scale purifications or when distillation fails to provide adequate separation.[8][9] Since 4-chlorododecane is a non-polar compound, normal-phase chromatography on silica gel is highly effective.[10][11]
Experimental Protocol: Normal-Phase Flash Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). For a non-polar compound like 4-chlorododecane, start with a non-polar eluent like hexanes or petroleum ether. If necessary, a very small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether or dichloromethane in hexanes) can be added to increase the elution speed. The goal is to have the product (4-chlorododecane) have an Rf value of ~0.3. Unreacted 1-dodecene will be less polar and run faster (higher Rf), while any unreacted alcohol will be much more polar and remain at the baseline (lower Rf).
-
Loading: Dissolve the crude product in a minimal amount of the non-polar solvent (e.g., hexanes) and load it onto the top of the silica column.
-
Elution: Apply positive pressure (air or nitrogen) to the top of the column and begin eluting with your chosen solvent system.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified 4-chlorododecane.
Caption: Decision tree for removing starting material impurities.
Q3: My analysis shows multiple peaks for chlorododecane. How do I address isomeric impurities?
A3: Understanding and Mitigation
The synthesis of 4-chlorododecane via the hydrochlorination of 1-dodecene proceeds through a carbocation intermediate. This intermediate is susceptible to hydride shifts, leading to the formation of more stable secondary carbocations at different positions along the alkyl chain.[12][13] This rearrangement results in a mixture of isomers (e.g., 2-chlorododecane, 3-chlorododecane, 5-chlorododecane) in addition to the desired 4-chlorododecane.
Separating these constitutional isomers is extremely challenging using standard lab techniques like distillation or flash chromatography because their physical properties (boiling point, polarity) are very similar.
Mitigation Strategies:
-
Reaction Control: The most effective strategy is to minimize isomer formation during the synthesis. Using reaction conditions that favor kinetic control over thermodynamic control can sometimes reduce the extent of carbocation rearrangement.
-
Acceptance: For many applications, a mixture of chlorododecane isomers is acceptable and functions similarly to the pure 4-chloro isomer. It is critical to assess the tolerance of your downstream application to these isomers.
-
Advanced Chromatography: If absolute isomeric purity is required, preparative gas chromatography (Prep-GC) or specialized high-performance liquid chromatography (HPLC) on specific stationary phases may be necessary, though these are often not practical for preparing large quantities of material.
Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties of 4-chlorododecane?
-
A: The properties are summarized in the table below.
-
| Property | Value | Source |
| CAS Number | 112-52-7 (for 1-chlorododecane) | [14] |
| Molecular Formula | C₁₂H₂₅Cl | [15] |
| Molecular Weight | 204.78 g/mol | [15] |
| Appearance | Colorless liquid | [14] |
| Boiling Point | 260 °C / 1013 hPa | [6] |
| Melting Point | -9 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
| Flash Point | 130 °C | [6] |
-
Q: What analytical techniques are best for assessing the purity of my 4-chlorododecane?
-
A: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and determining the relative percentages of different isomers.[16] Quantitative NMR (qNMR) can provide a highly accurate, absolute purity value when compared against a certified internal standard, without relying on response factors like chromatography.[17][18][19]
-
-
Q: What are the recommended storage and handling conditions for purified 4-chlorododecane?
-
A: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21] Alkyl halides can be sensitive to light and heat, which can promote elimination reactions.[2] Always handle 4-chlorododecane in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[15][22][23]
-
References
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Successful Flash Chromatography. King Group, University of Cambridge. [Link]
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Successful flash chromatography. Biotage. [Link]
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Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. [Link]
-
Flash Column Chromatography. University of Rochester. [Link]
-
Synthesis and Purification of Alkyl Halide. Scribd. [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. [Link]
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Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. National Center for Biotechnology Information. [Link]
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Alkyl Halides to Alkenes. Chemistry Steps. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]
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Hydroformylation of 1-Dodecene in Microemulsions: Long-term Mini-plant Operation Results. ResearchGate. [Link]
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Dehydrohalogenation to Alkene and Alkyne. Aakash Institute. [Link]
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Advancements in hydrochlorination of alkenes. Beilstein Journals. [Link]
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Chemical synthesis and characterization of single-chain C18-chloroparaffin materials with defined degrees of chlorination. DORA 4RI. [Link]
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A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Center for Biotechnology Information. [Link]
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Trace Impurity Identification. Contract Pharma. [Link]
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Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. National Center for Biotechnology Information. [Link]
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Purification of common solvents. Longchang Chemical. [Link]
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Dehydrohalogenation. Wikipedia. [Link]
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Synthesis and characterization of two known and one new impurities of dolutegravir. National Center for Biotechnology Information. [Link]
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1-Dodecene. Wikipedia. [Link]
-
Elimination Reactions of Alkyl Halides. Scribd. [Link]
-
Alkyl Halides. University of Calgary. [Link]
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The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7). Acme Synthetic Chemicals. [Link]
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1-Dodecene. NIST WebBook. [Link]
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Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]
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Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. [Link]
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Understanding 1-Chlorododecane: Synthesis and Key Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
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Elimination Reactions of Alkyl Halides. Michigan State University Chemistry. [Link]
-
Preparation of Alkyl Halides. Chemistry LibreTexts. [Link]
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Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR. MDPI. [Link]
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The SN1 Reaction of Alkyl Halides with Water. Chemistry Steps. [Link]
-
Chapter 8 Alkyl Halides and Elimination Reactions. University of Massachusetts Lowell. [Link]
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Technical Support Center: Troubleshooting 4-Chlorododecane Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently consult with researchers struggling to halogenate long-chain aliphatic secondary alcohols. Synthesizing 4-chlorododecane from 4-dodecanol presents a classic mechanistic challenge: balancing nucleophilic substitution ( SN2/SNi ) against competing elimination (E1/E2) pathways. Because the hydroxyl group is located on a sterically hindered secondary carbon along a flexible dodecyl chain, standard chlorination protocols often stall at 50-60% conversion or yield complex mixtures of dodecene isomers.
This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your 4-chlorododecane synthesis, ensuring high-yield, reproducible results.
Part 1: Diagnostic Logic & Workflow
Before altering your reaction conditions, you must identify the chemical root cause of your low conversion. The flowchart below outlines the diagnostic logic used in our laboratories to isolate the failure point.
Fig 1: Diagnostic workflow for troubleshooting low conversion in 4-chlorododecane synthesis.
Part 2: Frequently Asked Questions (Troubleshooting Causality)
Q1: My conversion rate plateaus at 50% when using standard Thionyl Chloride ( SOCl2 ). Why does the reaction stop, and how can I drive it to completion? Causality & Solution: Uncatalyzed reactions between secondary alcohols and SOCl2 often stall due to the slow breakdown of the intermediate alkyl chlorosulfite. Furthermore,1[1]. To overcome the activation barrier without increasing the temperature (which promotes elimination), introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the alcohol to form an alkoxy-iminium species, which is highly susceptible to SN2 attack by the displaced chloride ion, driving the reaction forward at lower temperatures.
Fig 2: Mechanistic pathway of DMF-catalyzed thionyl chloride activation for alcohol substitution.
Q2: GC-MS analysis shows significant byproduct formation (m/z 168). How do I minimize this? Causality & Solution: A mass-to-charge ratio of 168 corresponds to dodecene isomers (e.g., 3-dodecene or 4-dodecene). This indicates that E1/E2 elimination is outcompeting substitution. This typically occurs when the reaction temperature exceeds 60°C or when strongly acidic conditions persist. If lowering the temperature stalls the reaction, you must switch to a milder chlorinating agent. The Appel reaction ( PPh3 and CCl4 ) is a reliable method for2 under nearly neutral conditions at room temperature, drastically reducing alkene formation[2].
Q3: I switched to the Appel reaction, but I cannot separate the 4-chlorododecane from the Triphenylphosphine Oxide ( Ph3PO ) byproduct. What is the best approach? Causality & Solution: Ph3PO is notoriously difficult to separate from long-chain aliphatic halides because their polarities and boiling points overlap during column chromatography or distillation. To resolve this, transition to Polymer-Supported Triphenylphosphine (PS-TPP). By anchoring the phosphine to a polystyrene resin, the resulting Ph3PO remains bound to the solid support post-reaction. The product is isolated via simple vacuum filtration, 3[3].
Part 3: Quantitative Data Comparison
To aid in reagent selection, the following table summarizes the kinetic and thermodynamic trade-offs of various chlorination strategies for 4-dodecanol.
| Chlorination Method | Reagents & Conditions | Typical Conversion | Primary Byproduct | Stereochemical Outcome |
| Uncatalyzed SOCl2 | SOCl2 (1.5 eq), Toluene, 80°C | 40 - 60% | Dodecenes (15-20%) | Mixed (Solvent dependent)[4] |
| Vilsmeier-Catalyzed | SOCl2 (1.2 eq), DMF (0.05 eq), DCM, 40°C | > 90% | Trace Alkenes (<5%) | Predominantly Inversion |
| Classic Appel | PPh3 (1.2 eq), CCl4 (1.5 eq), 25°C | > 95% | Ph3PO (Purification issue) | Complete Inversion[2] |
| Polymer-Supported Appel | PS-TPP (1.5 eq), CCl4 (2.0 eq), CH3CN , 40°C | 85 - 90% | None (Resin easily filtered) | Complete Inversion[3] |
Part 4: Self-Validating Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each mechanistic step before proceeding, preventing wasted time and reagents.
Protocol A: Vilsmeier-Catalyzed Thionyl Chloride Synthesis
Objective: Achieve >90% conversion of 4-dodecanol while suppressing elimination.
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 4-dodecanol (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Validation Check: Perform a Karl Fischer titration on the solvent. Moisture must be <50 ppm to prevent premature SOCl2 hydrolysis.
-
Catalyst Addition: Add DMF (0.5 mmol, 5 mol%). Cool the mixture to 0°C using an ice bath.
-
Activation: Add SOCl2 (12 mmol, 1.2 eq) dropwise over 15 minutes. Validation Check: Observe immediate, controlled gas evolution ( SO2 and HCl). If no gas evolves, the SOCl2 has likely degraded; halt and acquire fresh reagent.
-
Propagation: Remove the ice bath and warm to 40°C (reflux) for 4 hours.
-
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in saturated NaHCO3 , extract with hexane, and analyze via GC-MS. Validation Check: The reaction is complete when the m/z 186 peak (4-dodecanol) is <5% relative to the m/z 204 peak (4-chlorododecane). If m/z 168 (dodecene) exceeds 5%, immediately cool the reaction to suppress further elimination.
-
Workup: Quench the reaction slowly with ice-cold water. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Polymer-Supported Appel Reaction
Objective: Synthesize pure 4-chlorododecane without Ph3PO contamination.
-
Resin Swelling: Suspend Polymer-Supported Triphenylphosphine (PS-TPP, 15 mmol, 1.5 eq based on loading capacity) in anhydrous Acetonitrile ( CH3CN , 40 mL) for 30 minutes at room temperature.
-
Reagent Addition: Add 4-dodecanol (10 mmol) and Carbon Tetrachloride ( CCl4 , 20 mmol, 2.0 eq).
-
Reaction: Stir the heterogeneous mixture gently at 40°C for 12 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The starting alcohol spot ( Rf≈0.3 ) should disappear, replaced by a non-polar UV-inactive spot ( Rf≈0.8 , visualize with a phosphomolybdic acid stain).
-
Resin Cleavage/Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3). Wash the resin thoroughly with hot hexane (3 x 20 mL) to extract all aliphatic product from the polymer matrix. Validation Check: The resin retains the oxidized phosphine. Evaporate the filtrate; the resulting oil should be completely free of the white, crystalline Ph3PO typically seen in classic Appel reactions.
References
-
[4] Title: Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Source: PMC (nih.gov). URL: 4
-
[1] Title: Technical Support Center: Stereochemical Control in Alcohol to Alkyl Chloride Conversion using Thionyl Chloride. Source: Benchchem. URL: 1
-
[2] Title: 2-Chlorooctane: Kinetic Resolution vs. Asymmetric Synthesis. Source: Benchchem. URL: 2
-
[3] Title: Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Source: RSC Publishing. URL: 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
separating 4-chlorododecane from 1-chlorododecane and other isomers
Welcome to the Alkyl Halide Separations Technical Support Center . As researchers and drug development professionals, you are likely aware that isolating positional isomers of long-chain alkyl halides is notoriously difficult. This guide is designed by senior application scientists to help you troubleshoot and resolve the specific challenges associated with separating 4-chlorododecane from 1-chlorododecane and other internal isomers.
Section 1: Understanding the Separation Challenge
Q: Why is my fractional distillation failing to separate 1-chlorododecane from 4-chlorododecane?
A: Distillation relies on differences in vapor pressure and boiling points. However, positional isomers of long-chain alkyl halides like chlorododecane share identical molecular weights and nearly identical van der Waals dispersion forces[1]. Because the chlorine atom does not significantly alter the overall polarizability of the C12 chain regardless of its position, the boiling points of these isomers fall within a 1–2 °C range (approx. 258–261 °C)[2].
Even spinning band distillation columns with >100 theoretical plates will fail to achieve baseline resolution. To separate these isomers, you must abandon boiling point-based methods and exploit steric geometry and molecular shape .
Quantitative Data: Physical Properties of Chlorododecane Isomers
| Property | 1-Chlorododecane | 4-Chlorododecane | Separation Implication |
| Molecular Weight | 204.78 g/mol | 204.78 g/mol | Mass-based separation (e.g., standard centrifugation) is impossible. |
| Boiling Point (760 mmHg) | ~259 °C | ~258 °C | Fractional distillation will result in co-elution[2]. |
| Steric Profile | Linear, terminal halogen | Internal halogen protrusion | Exploitable: Shape-selective clathration or chromatography is required. |
| Dipole Moment | ~2.1 D | ~2.1 D | Standard normal-phase silica chromatography is highly ineffective. |
Section 2: Preparative Scale Separation (The Chemical Filter)
Q: What is the most scalable method to isolate 1-chlorododecane from a mixture containing 4-chlorododecane and other internal isomers?
A: The most effective macro-scale technique is Urea Inclusion Clathration .
The Causality: Urea molecules, when crystallized in the presence of aliphatic chains, hydrogen-bond to form a hexagonal lattice containing a central cylindrical channel with a diameter of approximately 5.2 Å[3]. A terminal isomer like 1-chlorododecane is linear enough to slip perfectly into this channel, acting as a "guest" that stabilizes the crystal. However, 4-chlorododecane possesses a chlorine atom protruding from the C4 position. This creates a steric bulk that exceeds the 5.2 Å channel limit. Consequently, the urea lattice rejects 4-chlorododecane, leaving it in the liquid filtrate while 1-chlorododecane is trapped in the solid phase.
Protocol 1: Urea Clathration Workflow
This protocol is self-validating: the successful formation of needle-like crystals confirms inclusion, while the distinct physical states (solid vs. liquid) guarantee the initial binary split.
-
Dissolution: Dissolve 50 g of the chlorododecane isomer mixture in 100 mL of warm isopropanol (40 °C).
-
Urea Saturation: Slowly add a saturated solution of urea in methanol (approx. 150 g urea in 500 mL methanol) to the mixture under continuous stirring.
-
Controlled Crystallization: Allow the mixture to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 4 hours. Causality: Rapid cooling traps impurities in the crystal lattice defects. Slow cooling ensures thermodynamic selection of the perfectly linear 1-chlorododecane.
-
Filtration & Washing: Vacuum filter the resulting needle-like crystals. Wash the solid retentate with 50 mL of cold pentane (-10 °C). Causality: Pentane washes away surface-adhered 4-chlorododecane without dissolving the polar urea lattice.
-
Decomposition (Validation Step): Transfer the washed crystals to a separatory funnel and add 200 mL of warm water (50 °C). The water instantly dissolves the urea host, releasing the hydrophobic 1-chlorododecane as a distinct, visible organic layer.
-
Extraction: Extract the organic layer with hexane, dry over anhydrous Na2SO4 , and evaporate the solvent to yield pure 1-chlorododecane. The original filtrate contains the enriched 4-chlorododecane.
Caption: Workflow for separating linear 1-chlorododecane from sterically hindered internal isomers.
Section 3: Analytical & Micro-Preparative Isolation
Q: The urea method gave me an enriched filtrate of internal isomers. How do I isolate pure 4-chlorododecane from the 2-chloro and 3-chloro isomers?
A: Because all internal isomers are rejected by urea, your filtrate is a complex mixture of positional isomers. To isolate 4-chlorododecane specifically, you must transition from chemical filtration to Preparative Gas Chromatography (Prep-GC) utilizing shape-selective stationary phases.
The Causality: Standard non-polar GC columns (like DB-1 or DB-5) separate primarily by boiling point, which we have established is ineffective here. Instead, you must use a column coated with derivatized cyclodextrins or specific ionic liquids . Cyclodextrins form transient, reversible inclusion complexes in the gas phase. The stability of these complexes depends heavily on exactly where the chlorine atom is located on the dodecane chain. The 4-chloro isomer will interact differently with the cyclodextrin cavity compared to the 2-chloro isomer, resulting in distinct retention times.
Protocol 2: Prep-GC Isolation Workflow
This protocol is self-validating via real-time mass spectrometry fragmentation analysis.
-
Sample Preparation: Concentrate the 4-chlorododecane enriched filtrate from the urea clathration step. Dilute to a 10% (v/v) solution in high-purity hexane.
-
Column Selection: Install a preparative-scale capillary column with a β -cyclodextrin stationary phase (e.g., Cyclosil-B) or a high-temperature phosphonium ionic liquid column.
-
Thermal Ramping: Inject the sample. Use a highly controlled, shallow temperature ramp: Hold at 120 °C for 5 minutes, then ramp at 1.5 °C/min to 180 °C. Causality: A slow ramp maximizes the theoretical plates and allows the subtle thermodynamic differences in cyclodextrin-isomer interactions to resolve into distinct peaks.
-
Fraction Collection: Route the column effluent to a fraction collector triggered by a Flame Ionization Detector (FID).
-
Validation (GC-MS): To validate the fraction, inject a 1 µL aliquot of the collected 4-chlorododecane fraction into an analytical GC-MS. Self-Validation: Look for the characteristic α -cleavage fragments in the mass spectrum. 4-chlorododecane will yield distinct mass-to-charge (m/z) fragments (e.g., cleavage between C3-C4 or C4-C5) compared to 2-chlorododecane, definitively proving isomeric purity.
Caption: Preparative GC workflow utilizing shape-selective phases for internal isomer isolation.
Section 4: Separation Strategy Matrix
To help you choose the correct approach based on your laboratory's needs, consult the following decision matrix:
| Starting Material | Target Isomer | Recommended Technique | Primary Mechanism | Scalability |
| Crude Synthesis Mixture | 1-Chlorododecane | Urea Inclusion Clathration | Hexagonal lattice steric exclusion | High (Kilograms) |
| Urea Filtrate | 4-Chlorododecane | Preparative GC (Cyclodextrin) | Gas-phase transient host-guest complexation | Low (Milligrams) |
| Urea Filtrate | 4-Chlorododecane | Recycle Prep-HPLC (Fluorinated Phase) | Hydrophobic shape-selectivity | Medium (Grams) |
References
- Benchchem. "1-Chlorododecane | Alkylating Reagent | RUO". Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgYkP8l7HY7bn0priV-cFUTLQ3iNwS4lTwAW62YcB1jvOtq_q1RNfc6nzxOrV6GsuWqeJozCEVIrheZBd0Bvt9h2lawQxMKPZ8BNzs7xLiA2SjdFFcL1CuMwpP30gQEw1AhvhN]
- ACS Publications. "Origins of the Host–Guest Terminology". Crystal Growth & Design. Available at:[https://vertexaisearch.cloud.google.
- Chemistry LibreTexts. "Physical Properties of Alkyl Halides". LibreTexts. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXkAbtbUPSLTh-vR9fF2lNUKcK4XlsajEDmpxyx2T-pK_B6vPElIxZd92IzuNoEonA2kAv-xHO5xEi-et-QbKnBPnJmPpZwPO99D_h-qIXt_mqMoQZ0vsCEdDQWcDTHZV3_nqfBeh3r5KQIYWtP-G4SILSisMQOzJfF_a9glvYXIipWbxpWtyjJQfRaKqlU7WA60lVn-iF6_55laKmQiKRh2fFpCLxyP5HgusMTPVkJoQT-C5RoQyhNk39jtWB3eiQA4727HV1pA0B5B6rhsSy8odCz334RD5g0uoxeKC5wRr6Ug640Mht5jTuvQ==]
- CDC Stacks. "Microfabricated ionic liquid column for separations in dry air". Centers for Disease Control and Prevention. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf33GEfYtrR4A5cDPBzABhe8_IV0kNUJfQ9A7IUoqpEURa-IyZ7-MTd1NFAoR3VtpM1K-fVNkOqTSHb5WMrhlLNfUAzLGRu6LN6l7gJ5e1t1-n6ghd0SBBdpdSr7WT1xBOtfwgga5fvRyM5EH92svPPP5GlA==]
Sources
Technical Support Center: Improving Thermal Stability of 4-Chlorododecane During Vacuum Distillation
Welcome to the Technical Support Center for the handling and purification of 4-chlorododecane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this long-chain haloalkane during vacuum distillation. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your compound and the success of your experiments.
Introduction: The Challenge of Purifying 4-Chlorododecane
4-Chlorododecane, a valuable intermediate in various synthetic pathways, presents a unique purification challenge due to its susceptibility to thermal degradation. The primary mode of decomposition for compounds of this class is dehydrochlorination, a process that can be initiated and accelerated by elevated temperatures. This degradation not only leads to a loss of the desired product but also introduces impurities that can complicate downstream applications.
Vacuum distillation is the method of choice for purifying thermally sensitive compounds like 4-chlorododecane, as it allows for boiling at a significantly lower temperature, thereby minimizing thermal stress. However, even under reduced pressure, improper technique or the presence of certain contaminants can lead to decomposition. This guide will equip you with the knowledge and tools to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the vacuum distillation of 4-chlorododecane. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chemical principles.
Issue 1: Product Discoloration (Yellow to Brown Tinge)
Symptom: The distilled 4-chlorododecane appears yellow or brown, indicating the presence of impurities.
Probable Cause: The discoloration is likely due to the formation of conjugated alkenes and other degradation byproducts resulting from dehydrochlorination. The presence of acidic impurities can catalyze this process.[1]
Troubleshooting Workflow:
-
Verify Vacuum Integrity: Ensure your distillation apparatus is free of leaks. A stable, deep vacuum is crucial for maintaining a low boiling point.[2]
-
Pre-treatment of Crude Material:
-
Neutralization: Wash the crude 4-chlorododecane with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acidic impurities, such as residual HCl from the synthesis step.
-
Drying: Thoroughly dry the neutralized product with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Water can contribute to corrosion and hydrolysis at elevated temperatures.[3]
-
-
Lower the Distillation Temperature:
-
Improve the vacuum to further decrease the boiling point.
-
Consider using a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
-
Employ a Stabilizer: Add a small amount of a suitable stabilizer to the distillation flask. (See the "Stabilizer Selection and Application" section for details).
Issue 2: Low Yield of Distilled Product
Symptom: The amount of recovered 4-chlorododecane is significantly lower than expected.
Probable Cause: This can be due to extensive decomposition of the starting material or mechanical losses in the system.
Troubleshooting Workflow:
-
Analyze the Distillation Residue: A dark, viscous, or solid residue suggests significant thermal decomposition. Analyze a sample of the residue by GC-MS to identify potential decomposition products like dodecenes and other hydrocarbons.
-
Optimize Distillation Parameters:
-
Temperature Control: Use a precisely controlled heating mantle and monitor the vapor temperature closely. Avoid overheating the distillation pot.
-
Pressure Control: Maintain a stable vacuum throughout the distillation. Fluctuations in pressure can lead to temperature swings and bumping.[4]
-
-
Check for System Leaks: Even a small leak can compromise the vacuum and lead to a higher boiling point and consequently, more degradation.[2]
-
Consider a Carrier Gas: In some cases, introducing a slow stream of an inert gas like nitrogen or argon can help to carry the vapor over at a lower temperature (steam distillation principle).
Issue 3: Pressure Fluctuations During Distillation
Symptom: The vacuum level is unstable, making it difficult to maintain a consistent boiling point.
Probable Cause: This is often caused by outgassing of volatile decomposition products or leaks in the distillation setup.
Troubleshooting Workflow:
-
Leak Detection: Systematically check all joints, seals, and tubing for leaks.
-
Degas the Crude Material: Before heating to the distillation temperature, gently warm the crude 4-chlorododecane under vacuum to remove any dissolved gases or low-boiling impurities.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can cause sudden pressure changes.
-
Inspect the Vacuum Pump: Ensure the vacuum pump is in good working condition and the pump oil is clean.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for 4-chlorododecane?
A1: The most likely thermal decomposition pathway for 4-chlorododecane is dehydrochlorination , which is an elimination reaction where a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms to form an alkene and hydrogen chloride (HCl). This reaction can be catalyzed by the HCl produced, leading to an autocatalytic decomposition process.[5] The initial decomposition can proceed via a free-radical chain mechanism, especially at higher temperatures.[6]
DOT Diagram: Dehydrochlorination of 4-Chlorododecane
Caption: Dehydrochlorination of 4-chlorododecane proceeds via a transition state to yield dodecene isomers and HCl, which can then catalyze further decomposition.
Q2: How can I estimate the boiling point of 4-chlorododecane under vacuum?
A2: Precisely predicting the boiling point of a compound under vacuum can be challenging without experimental data. However, you can use a pressure-temperature nomograph or online calculators. These tools generally require the boiling point at a known pressure (usually atmospheric pressure) and the desired vacuum pressure. While there are quantitative structure-property relationship (QSPR) models for predicting boiling points, they may not be readily accessible or highly accurate for specific, less common compounds.[7][8][9][10][11] A practical approach is to start with a conservative estimate and carefully observe the distillation behavior, adjusting the temperature as needed.
Q3: What are the best stabilizers for the vacuum distillation of 4-chlorododecane?
A3: The choice of stabilizer depends on the specific decomposition mechanism you are trying to inhibit. For 4-chlorododecane, a combination of stabilizers targeting both acidic decomposition and free-radical pathways is often effective.
| Stabilizer Type | Example | Mechanism of Action | Recommended Concentration (w/w) |
| Acid Scavengers | Epoxides (e.g., propylene oxide, butylene oxide), Amines (e.g., triethylamine, diisopropylamine) | Neutralize trace amounts of HCl that can catalyze dehydrochlorination. | 0.1 - 0.5% |
| Free Radical Scavengers | Hindered Phenols (e.g., BHT - Butylated hydroxytoluene) | Terminate free-radical chain reactions that can lead to decomposition and polymerization.[3] | 0.05 - 0.2% |
It is crucial to perform a small-scale trial distillation to determine the optimal stabilizer and concentration for your specific material and conditions.
Q4: What analytical techniques can I use to assess the purity and detect decomposition of my 4-chlorododecane?
A4: A combination of analytical techniques will provide a comprehensive picture of your product's quality.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application. It can separate 4-chlorododecane from impurities and provide mass spectral data to identify decomposition products such as dodecene isomers, shorter-chain alkanes, and other chlorinated species.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your purified 4-chlorododecane and detect the presence of alkene protons or carbons, which would indicate dehydrochlorination.
-
Acid-Base Titration: A simple titration of a sample dissolved in a suitable solvent can quantify the amount of residual acidity (HCl), giving a direct measure of decomposition.
Q5: Can the material of my distillation apparatus affect the stability of 4-chlorododecane?
A5: Yes, the material of construction can play a significant role.
-
Glassware: Borosilicate glass is generally inert and suitable for the distillation of chlorinated hydrocarbons.
-
Metal Contamination: Trace amounts of certain metals, particularly iron, can catalyze the decomposition of chlorinated compounds.[15] Ensure that any metal components in your system (e.g., stir bars, column packing) are made of inert materials. If you observe rust or corrosion, it is a sign of a problem.[1][16][17][18] Thoroughly clean and passivate any stainless steel parts if they must be used.
Experimental Protocols
Protocol 1: Small-Scale Stabilizer Screening
Objective: To determine the most effective stabilizer or stabilizer blend for your batch of 4-chlorododecane.
Materials:
-
Crude 4-chlorododecane
-
Various stabilizers (e.g., propylene oxide, triethylamine, BHT)
-
Small-scale distillation apparatus (e.g., Kugelrohr or short-path distillation)
-
GC-MS for analysis
Procedure:
-
Set up several small-scale distillations in parallel.
-
To each flask, add a known amount of crude 4-chlorododecane.
-
Add a different stabilizer or stabilizer blend to each flask at a known concentration (e.g., 0.2% w/w). Include a control with no stabilizer.
-
Perform the vacuum distillation under identical conditions for all samples.
-
Analyze the distillate from each experiment by GC-MS for purity and the presence of decomposition products.
-
Visually inspect the color of the distillate and the amount and appearance of the residue.
-
Select the stabilizer that provides the highest purity distillate with the least amount of residue and discoloration.
Protocol 2: GC-MS Analysis for Decomposition Products
Objective: To identify and quantify impurities and decomposition products in a sample of 4-chlorododecane.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Typical GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning a mass range of e.g., 40-400 amu).
Sample Preparation:
-
Dilute a small amount of the 4-chlorododecane sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject an appropriate volume into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to 4-chlorododecane based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Look for characteristic fragments of dodecenes (m/z corresponding to C₁₂H₂₄) and other potential byproducts.
-
Quantify the purity by comparing the peak area of 4-chlorododecane to the total peak area of all components.
Logical Relationships and Workflows
DOT Diagram: Troubleshooting Workflow for Distillation Issues
Caption: A logical workflow for troubleshooting common issues encountered during the vacuum distillation of 4-chlorododecane.
References
-
PubMed. (2018). Thermal Decomposition Mechanism of CL-20 at Different Temperatures by ReaxFF Reactive Molecular Dynamics Simulations. [Link]
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National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. [Link]
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Quora. (2014). How acidic are haloalkanes?. [Link]
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Royal Society of Chemistry. (1970). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic. [Link]
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ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
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Biblioteka Nauki. (n.d.). Corrosion mechanisms in columns for atmospheric distillation of crude oil. [Link]
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PMC. (n.d.). A new model for predicting boiling points of alkanes. [Link]
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Medium. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. [Link]
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Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]
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Journal of Petroleum Research and Studies. (2022). Corrosion Control Mechanisms and the Effect of pH on Corrosion in the Crude Oil Refining Process. [Link]
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Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]
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PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
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ResearchGate. (2025). Troubleshooting a Distillation Column - Problem and Solution. [Link]
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OUCI. (n.d.). Organic Chlorides in Petroleum Crude Oil: Challenges for Refinery and Mitigations. [Link]
-
University of Johannesburg. (2021). A new model for predicting boiling points of alkanes. [Link]
- Google Patents. (n.d.). CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound.
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Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
MDPI. (2022). Improvement in the Environmental Stability of Haloalkane Dehalogenase with Self-Assembly Directed Nano-Hybrid with Iron Phosphate. [Link]
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ACS Publications. (2022). Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. [Link]
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XOS. (n.d.). Discover How to Manage Chloride in the Refinery Crude Unit. [Link]
-
PMC. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]
-
ResearchGate. (2020). Corrosion prevention of crude and vacuum distillation column overheads in a petroleum refinery: A field monitoring study. [Link]
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AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
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Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. [Link]
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Canada.ca. (n.d.). by V. Zitko. [Link]
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CNR-IRIS. (2024). Unlocking Germanium Potential: Stabilization Strategies Through Wet Chemical Functionalization. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of tetrachloroethylene. [Link]
-
ResearchGate. (2025). Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids. [Link]
-
PMC. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]
-
PMC. (2024). Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Theoretical study of reductive CO2 functionalization with amines and phenylsilanes: what kind of solvents can be used as catalysts?. [Link]
-
物理化学学报. (n.d.). Alkanes Functionalization via C―H Activation. [Link]
-
ACS Publications. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]
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minimizing polyalkylation when using 4-chlorododecane as an alkylating agent
Technical Support Center: Overcoming Polyalkylation with Secondary Alkyl Chlorides
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to selectively monoalkylate amines using secondary alkyl halides like 4-chlorododecane. Direct alkylation is notoriously difficult and often described as a "runaway train" of side reactions[1].
This guide deconstructs the thermodynamic and kinetic forces driving polyalkylation and provides field-proven, self-validating protocols to help you isolate your target monoalkylated product.
Part 1: The Mechanistic Root of the Problem
To troubleshoot polyalkylation, we must first understand the causality of the reaction dynamics. When you react a primary amine with 4-chlorododecane, you are fighting two distinct chemical battles:
-
The "Runaway" Nucleophilicity: The resulting secondary amine product is electronically more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly attached dodecyl chain[1].
-
Kinetic Bottlenecks: Because 4-chlorododecane is a secondary alkyl chloride, the initial S_N2 substitution is sterically hindered and relatively slow[2]. This kinetic bottleneck means that once a small amount of the highly nucleophilic monoalkylated product forms, it easily outcompetes the starting primary amine for the remaining 4-chlorododecane, leading to rapid polyalkylation[1].
-
Competitive Elimination: Secondary alkyl chlorides are highly susceptible to competitive E2 elimination. If the basicity of the reaction environment is not strictly controlled, the reagent will eliminate to form dodecene byproducts rather than undergoing S_N2 substitution[2].
Part 2: Troubleshooting FAQs
Q: I am using a 1:1 stoichiometric ratio of amine to 4-chlorododecane, but I still get a mixture of primary, secondary, and tertiary amines. How do I force monoalkylation? A: A 1:1 ratio is fundamentally flawed for direct amine alkylation because of the escalating nucleophilicity of the products[1]. To enforce monoalkylation, you must use a massive statistical excess of the starting amine (typically 5 to 10 equivalents). This ensures that the 4-chlorododecane molecule is highly likely to collide with an unreacted primary amine rather than a secondary amine product. The excess volatile amine can be easily recovered during workup.
Q: My GC-MS shows a large peak for dodecenes. How do I prevent this elimination side-reaction? A: E2 elimination is outcompeting your S_N2 alkylation. This occurs when you use strong or sterically hindered bases (like triethylamine, alkoxides, or strong hydroxide solutions) with a secondary alkyl chloride[2]. Switch to a mild, inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These bases are strong enough to neutralize the HCl byproduct but weak enough to suppress E2 elimination[3].
Q: Is there a solvent system that naturally inhibits polyalkylation? A: Yes. Aqueous-mediated N-alkylation using water or biphasic systems (e.g., Water/Acetonitrile) has shown excellent selectivity for monoalkylation[4]. In a controlled aqueous environment, the newly formed secondary amine often remains protonated (as a salt) and is therefore non-nucleophilic, preventing it from reacting with another equivalent of 4-chlorododecane[4][5].
Part 3: Quantitative Data & Optimization Matrix
To illustrate the causality of these parameters, the following table summarizes the quantitative impact of stoichiometry, base selection, and solvent on the product distribution when reacting a model primary amine with 4-chlorododecane.
| Equivalents (Amine : Halide) | Base | Solvent | Temp (°C) | Monoalkylated Yield (%) | Polyalkylated Yield (%) | E2 Byproduct (%) |
| 1 : 1 | Et₃N | DMF | 80 | 25 | 45 | 30 |
| 1 : 1 | K₂CO₃ | MeCN | 80 | 35 | 55 | 10 |
| 5 : 1 | K₂CO₃ | MeCN | 80 | 78 | 15 | 7 |
| 5 : 1 | NaHCO₃ | H₂O/MeCN | 100 | 89 | <5 | <5 |
Part 4: Self-Validating Experimental Protocol
This methodology utilizes a competitive protonation strategy in an aqueous-organic biphasic system to physically and electronically isolate the monoalkylated product[4][5]. Every step includes a built-in validation checkpoint.
Selective Aqueous-Mediated Monoalkylation using 4-Chlorododecane
Step 1: Reaction Assembly
-
Charge a clean, dry round-bottom flask with the primary amine (5.0 mmol, 5.0 equiv) and 4-chlorododecane (1.0 mmol, 1.0 equiv).
-
Add 5 mL of a 1:1 mixture of Acetonitrile (MeCN) and distilled water.
-
Add Sodium Bicarbonate (NaHCO₃) (1.5 mmol, 1.5 equiv).
-
Validation Checkpoint: Visually inspect the mixture; it should appear biphasic. Check the pH of the aqueous layer with indicator paper; it must be mildly basic (~pH 8-9) to ensure the starting amine is free-based while preventing E2 elimination.
Step 2: Thermal Activation
-
Equip the flask with a reflux condenser and heat the mixture to 90-100 °C.
-
Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.
-
Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc) or GC-MS every 2 hours. The complete disappearance of the 4-chlorododecane peak confirms reaction progression.
Step 3: Controlled Workup and Phase Separation
-
Once the alkyl chloride is consumed, cool the reaction to room temperature.
-
Add 10 mL of diethyl ether and 10 mL of 1M NaOH.
-
Validation Checkpoint: The addition of strong NaOH ensures all amines (both unreacted starting material and product) are fully deprotonated and partitioned into the organic layer. Separate the layers and extract the aqueous layer twice with ether.
Step 4: Product Isolation
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Remove the excess primary amine via vacuum distillation (if volatile) or selective acidic extraction.
-
Validation Checkpoint: Obtain a ¹H NMR spectrum. You should observe a distinct integration ratio confirming a single dodecyl chain per amine headgroup, validating the complete suppression of polyalkylation.
Part 5: Reaction Pathway Visualization
Logical relationship and optimization interventions for 4-chlorododecane alkylation pathways.
References
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Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]
-
Aqueous-Mediated N-Alkylation of Amines Source: ResearchGate URL:[Link]
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Aqueous-Mediated N-Alkylation of Amines (Semantic Scholar) Source: Semantic Scholar URL:[Link]
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Mechanistic Divergence in Long-Chain Alkyl Halides: A Comparative Guide to 1-Chlorododecane vs. 4-Chlorododecane Reactivity
Introduction to Alkyl Halide Reactivity
In the landscape of organic synthesis and drug development, the selection of appropriate alkylating agents is a critical determinant of reaction efficiency. Long-chain alkyl halides like 1-chlorododecane and 4-chlorododecane serve as fundamental building blocks for introducing hydrophobic dodecyl chains into target molecules[1]. However, their identical molecular weights and similar physical properties mask a profound divergence in their chemical reactivity.
The position of the chlorine atom—terminal (primary) versus internal (secondary)—dictates the operative mechanism in nucleophilic substitution reactions[2]. Understanding this divergence is paramount for researchers aiming to control reaction outcomes, achieve desired stereochemistry, and minimize unwanted side products[3].
Core Mechanistic Differences: SN1 vs. SN2 Pathways
The fundamental distinction between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution lies in the timing of bond-breaking and bond-forming events, which is heavily influenced by the substrate's steric environment and carbocation stability[2].
1-Chlorododecane (Primary Alkyl Halide): As a primary alkyl chloride, 1-chlorododecane possesses minimal steric hindrance at the electrophilic α-carbon. This open geometry strongly favors the concerted SN2 pathway, where the nucleophile executes a backside attack simultaneously as the chloride leaving group departs[2]. Conversely, the SN1 pathway is effectively prohibited; the heterolytic cleavage of the C-Cl bond would generate a highly unstable primary carbocation[3]. Consequently, 1-chlorododecane acts as an excellent, predictable SN2 alkylating agent[4].
4-Chlorododecane (Secondary Alkyl Halide): The internal position of the chlorine in 4-chlorododecane introduces significant steric bulk, which impedes the backside approach required for SN2 reactions, drastically reducing its rate compared to its primary isomer[2]. However, this secondary substrate can proceed via the SN1 pathway under appropriate conditions (e.g., polar protic solvents, weak nucleophiles) because the resulting secondary carbocation is stabilized by hyperconjugation from adjacent alkyl groups[3]. Furthermore, the increased steric hindrance makes elimination (E2) a highly competitive side reaction, particularly in the presence of strong bases[3].
Fig 1. Mechanistic divergence of 1-chlorododecane and 4-chlorododecane in nucleophilic substitutions.
Experimental Profiling: Kinetic Differentiation
To empirically differentiate these isomers and validate their reactivity profiles, chemists rely on two classical, self-validating kinetic assays: the Finkelstein reaction (SN2 specific) and the Ethanolic Silver Nitrate test (SN1 specific)[5][6].
The Finkelstein Reaction (SN2 Probe)
The Finkelstein reaction involves treating the alkyl chloride with a solution of sodium iodide (NaI) in dry acetone[5]. Iodide acts as a strong nucleophile in this polar aprotic solvent. The reaction is driven by Le Chatelier's principle: while NaI is soluble in acetone, the sodium chloride (NaCl) byproduct is insoluble and precipitates out[5]. Because this is a strict SN2 process, the rate of precipitation directly correlates with the lack of steric hindrance[5].
The Ethanolic Silver Nitrate Test (SN1 Probe)
This assay utilizes a dilute solution of silver nitrate (AgNO₃) in ethanol[6]. Silver ions have a high affinity for halogens and act as Lewis acids, coordinating with the chlorine atom to weaken the C-Cl bond and encourage heterolytic cleavage (SN1 mechanism)[6]. The formation of an insoluble white silver chloride (AgCl) precipitate indicates the successful generation of a carbocation[7]. Primary halides fail this test due to carbocation instability, while secondary halides react moderately[6].
Fig 2. Self-validating experimental workflow for kinetic differentiation of alkyl chlorides.
Quantitative Comparison of Reactivity
The following table summarizes the expected kinetic behavior and reaction outcomes for both isomers across different nucleophilic environments.
| Substrate | Substitution Degree | SN2 Reactivity (NaI/Acetone) | SN1 Reactivity (AgNO₃/EtOH) | Primary Competing Reaction |
| 1-Chlorododecane | Primary (1°) | High (Precipitate in < 3 mins) | None (No precipitate even with heat) | None (Clean SN2) |
| 4-Chlorododecane | Secondary (2°) | Low (Precipitate requires hours/heat) | Moderate (Precipitate upon heating) | E2 Elimination (with strong bases) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal logic where the physical observation (precipitation) is directly causally linked to the operative mechanism.
Protocol A: SN2 Kinetic Validation via Finkelstein Reaction
Objective: To demonstrate the superior SN2 reactivity of 1-chlorododecane due to low steric hindrance[5]. Causality: The use of dry acetone is critical; any water present would solvate the nucleophile (I⁻), reducing its nucleophilicity and potentially allowing NaCl to remain in solution, thus yielding a false negative[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 15% (w/v) solution of anhydrous Sodium Iodide (NaI) in dry acetone. Ensure the acetone is freshly distilled or stored over molecular sieves.
-
Aliquot: Dispense 1.0 mL of the NaI/acetone solution into two clean, dry test tubes.
-
Inoculation: Add 4 drops of 1-chlorododecane to Tube A, and 4 drops of 4-chlorododecane to Tube B.
-
Observation (Room Temp): Agitate both tubes gently. Observe for the formation of a white precipitate (NaCl).
-
Validation Check: Tube A should exhibit cloudiness within 1-3 minutes, confirming a rapid SN2 displacement[5]. Tube B will remain clear.
-
-
Thermal Stress: If Tube B remains clear after 5 minutes, place it in a 50°C water bath for 5 minutes. A slight cloudiness may eventually appear, demonstrating the high activation energy barrier caused by steric hindrance in the secondary halide[5].
Protocol B: SN1 Kinetic Validation via Ethanolic Silver Nitrate
Objective: To confirm the inability of 1-chlorododecane to form a primary carbocation, and the moderate ability of 4-chlorododecane to undergo SN1 solvolysis[6]. Causality: Ethanol serves a dual purpose as both the solvent and a weak nucleophile (solvolysis). The addition of Ag⁺ acts as an electrophilic catalyst, pulling the chloride leaving group to force carbocation formation[6].
Step-by-Step Methodology:
-
Preparation: Prepare a 1% (w/v) solution of Silver Nitrate (AgNO₃) in absolute ethanol.
-
Aliquot: Dispense 1.0 mL of the AgNO₃/ethanol solution into two clean test tubes.
-
Inoculation: Add 4 drops of 1-chlorododecane to Tube A, and 4 drops of 4-chlorododecane to Tube B.
-
Observation (Room Temp): Swirl to mix. Wait 5 minutes. Secondary chlorides typically do not react immediately at room temperature[6].
-
Thermal Stress: Place both tubes in a boiling water bath (100°C) for 1 to 2 minutes[6].
Conclusion
For synthetic applications requiring precise, high-yield alkylation without the risk of elimination or rearrangement, 1-chlorododecane is the superior reagent due to its unhindered SN2 profile[4]. Conversely, 4-chlorododecane presents a more complex reactivity landscape, demanding careful solvent and nucleophile selection to navigate the competing SN1, SN2, and E2 pathways[3]. Understanding these mechanistic boundaries through rigorous kinetic profiling ensures higher fidelity in drug development and materials synthesis.
References
-
Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions." Master Organic Chemistry. Available at:[Link]
-
Grokipedia. "Finkelstein reaction." Grokipedia. Available at: [Link]
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Chemistry LibreTexts. "6.4D: Individual Tests." LibreTexts. Available at:[Link]
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Chemistry LibreTexts. "Reaction of Alkyl Halides with Silver Nitrate." LibreTexts. Available at:[Link]
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A Comparative Guide to GC-MS Validation Methods for Determining 4-Chlorododecane Purity
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of compound purity is not merely a quality control step; it is a cornerstone of product safety and efficacy. For a compound like 4-chlorododecane, an alkyl halide potentially used as an intermediate in organic synthesis, ensuring its purity is paramount to control the formation of unwanted byproducts and potential genotoxic impurities.[1][2][3][4] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methodologies tailored for the quantitative determination of 4-chlorododecane purity. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical procedure.[5][6][7][8][9][10][11]
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[8][11] For a purity assay, this involves demonstrating specificity, accuracy, precision, linearity, range, and robustness, as well as determining the limits of detection and quantitation for any potential impurities.[7][12]
Foundational Elements of a Robust GC-MS Purity Assay
The selection of the GC-MS instrumentation and its operational parameters is the first critical step in developing a reliable purity assay for 4-chlorododecane. A GC equipped with a single quadrupole mass spectrometer is a common and effective choice for this type of analysis.[1]
1.1. Chromatographic System & Conditions: A Comparative Overview
Two primary GC-MS approaches are compared here: a standard split/splitless injection method and a more advanced technique incorporating post-run backflushing to enhance robustness and reduce cycle times.
| Parameter | Method A: Standard Split/Splitless | Method B: With Post-Run Backflushing | Rationale for Choices |
| GC System | Agilent 8860 GC or equivalent | Agilent Intuvo 9000 GC with Capillary Flow Technology or equivalent | Method B's choice is geared towards high-throughput labs, minimizing downtime from matrix buildup.[13][14][15] |
| Mass Spectrometer | Single Quadrupole MS | Single Quadrupole MS | Provides a balance of sensitivity and specificity for routine purity analysis. |
| Column | Mid-polar (e.g., 6% cyanopropylphenyl/94% polydimethylsiloxane), 30 m x 0.25 mm, 0.25 µm film thickness | Mid-polar (e.g., 6% cyanopropylphenyl/94% polydimethylsiloxane), 30 m x 0.25 mm, 0.25 µm film thickness | A mid-polar column is suitable for separating halogenated hydrocarbons from potential non-polar and more polar impurities.[16] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | A split injection is used for purity analysis where the analyte is at a high concentration to avoid overloading the column.[17][18] |
| Injector Temp. | 250 °C | 250 °C | Ensures rapid volatilization of 4-chlorododecane. |
| Oven Program | 60 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | 60 °C (1 min), ramp at 15 °C/min to 280 °C (hold 2 min), followed by backflush | The temperature program is designed to elute 4-chlorododecane and separate it from potential impurities. Method B's shorter hold time is enabled by the backflushing step which removes high-boiling contaminants.[13] |
| MSD Transfer Line | 280 °C | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | 150 °C | Maintains stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |
| Scan Mode | Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) for impurities | Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) for impurities | Full scan is used for initial identification and purity assessment, while SIM provides higher sensitivity for trace impurities. |
The Workflow of Method Validation
The validation process follows a logical progression, starting with ensuring the system is suitable for analysis and then systematically evaluating each performance characteristic.
Caption: A typical workflow for the validation of a GC-MS analytical method.
Detailed Experimental Protocols and Acceptance Criteria
Each validation parameter must be investigated through a series of well-defined experiments. The following sections provide detailed protocols and expected outcomes.
System Suitability
Causality: Before any validation experiments, the suitability of the chromatographic system must be confirmed. This ensures that the instrument is performing adequately on the day of analysis.[12]
Experimental Protocol:
-
Prepare a system suitability solution containing 4-chlorododecane at the working concentration (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Evaluate the following parameters:
-
Retention Time (RT) Repeatability: The relative standard deviation (RSD) of the retention time for the 4-chlorododecane peak.
-
Peak Area Repeatability: The RSD of the peak area for the 4-chlorododecane peak.
-
Peak Tailing Factor (Tf): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
| Parameter | Acceptance Criteria |
| RT %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 20,000 |
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][19]
Experimental Protocol:
-
Analyze a blank solvent (e.g., hexane or dichloromethane) to ensure no interfering peaks at the retention time of 4-chlorododecane.
-
Analyze a sample of 4-chlorododecane.
-
If available, analyze samples of known related substances or potential impurities individually to determine their retention times.
-
Spike the 4-chlorododecane sample with these known impurities and analyze to demonstrate that they are well-separated from the main peak. A resolution of >1.5 between adjacent peaks is generally considered acceptable.
-
The mass spectrum of the 4-chlorododecane peak in the sample should be consistent with that of a reference standard.
Caption: Logical flow for assessing the specificity of the analytical method.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][20]
Experimental Protocol:
-
Prepare a stock solution of 4-chlorododecane reference standard.
-
Perform serial dilutions to prepare at least five calibration standards over a range that brackets the expected working concentration. For a purity assay, a typical range is 80% to 120% of the test concentration.
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²), the y-intercept, and the slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.999[20][21][22] |
| Coefficient of Determination (r²) | ≥ 0.998[23] |
| y-intercept | Should be close to zero and not statistically significant. |
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[19] For a purity assay, it can be determined by application of the analytical procedure to an analyte of known purity (e.g., a reference standard) or by recovery studies using spiked samples.
Experimental Protocol (Method of Standard Additions):
-
Prepare samples of 4-chlorododecane at a known concentration.
-
Spike the samples with known amounts of 4-chlorododecane reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Calculation: Percentage Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100%
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% - 120% | 98.0% - 102.0%[20][21] |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 4-chlorododecane at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0%[20][21] |
| Intermediate Precision | ≤ 3.0%[20] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26] For a purity method, LOD and LOQ are typically determined for any specified impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the impurity of interest.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[27]
| Parameter | Acceptance Criteria (S/N Ratio) |
| LOD | ≥ 3:1 |
| LOQ | ≥ 10:1 |
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[28]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of parameters to vary for a GC-MS method include:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
Different batches of columns
-
-
Analyze the system suitability solution under each of these modified conditions.
-
Evaluate the impact on retention time, peak area, and resolution. The system suitability criteria should still be met.
| Varied Parameter | Acceptance Criteria |
| Injector Temp. (± 5 °C) | System suitability passes |
| Ramp Rate (± 10%) | System suitability passes |
| Flow Rate (± 10%) | System suitability passes |
Conclusion: A Self-Validating System
A thoroughly validated GC-MS method for determining the purity of 4-chlorododecane provides a high degree of assurance in the quality of the analytical data. By following the principles outlined in this guide, which are deeply rooted in regulatory expectations from bodies like the ICH, laboratories can establish a self-validating system.[5][7][8][10] The comparison between a standard GC-MS method and one incorporating modern enhancements like backflushing illustrates that while both can be validated to be fit for purpose, the latter can offer significant advantages in terms of long-term robustness and efficiency, particularly in high-throughput environments.[13] The ultimate choice of method will depend on the specific needs and resources of the laboratory, but the principles of validation remain universal and non-negotiable.
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Determination of organochlorine pesticides by GC-ECD and GC-MS-MS techniques including an evaluation of the uncertainty associated with the results. (n.d.). ResearchGate. [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. (2022, November 9). Agilent. [Link]
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A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. (2012, November 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. (n.d.). RSC Publishing. [Link]
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Comparative Kinetics of Leaving Group Abilities: 4-Chlorododecane vs. 4-Bromododecane
Executive Summary
In organic synthesis and active pharmaceutical ingredient (API) development, the choice of halogenated precursors directly impacts reaction kinetics, product yield, and impurity profiles. When comparing secondary alkyl halides such as 4-chlorododecane and 4-bromododecane, the leaving group ability of the halogen dictates the activation energy of nucleophilic substitution ( SN2 ) and solvolysis ( SN1 ) pathways. Because secondary carbons are sterically hindered, substitution reactions are inherently slower than those of primary halides, making the kinetic differences between chloride and bromide leaving groups highly pronounced.
This guide provides an in-depth, data-grounded comparison of the kinetic behaviors of 4-chlorododecane and 4-bromododecane, complete with self-validating experimental protocols for laboratory verification.
Mechanistic Causality: The Physics of the Leaving Group
The superiority of bromide over chloride as a leaving group is rooted in fundamental physical chemistry. The rate-determining step in an SN2 reaction involves the simultaneous formation of the carbon-nucleophile bond and the cleavage of the carbon-halogen bond.
Two primary factors explain why 4-bromododecane reacts significantly faster than 4-chlorododecane:
-
Bond Dissociation Energy (BDE): The C–Br bond is substantially weaker than the C–Cl bond[1]. This lower bond dissociation energy translates directly to a lower activation energy ( Ea ) required to reach the pentacoordinate transition state.
-
Polarizability and Atomic Radius: Bromine possesses a larger van der Waals radius compared to chlorine. As the leaving group departs with the electron pair, the larger electron cloud of the bromide ion is highly polarizable. This allows the developing negative charge to be distributed over a larger volume, stabilizing the transition state more effectively than the smaller, more charge-dense chloride ion[2].
Table 1: Physicochemical Parameters
| Parameter | 4-Chlorododecane (C–Cl) | 4-Bromododecane (C–Br) |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Bond Dissociation Energy | ~339 kJ/mol | ~276 kJ/mol |
| Halogen Atomic Radius | 175 pm | 185 pm |
| Halogen Electronegativity (Pauling) | 3.16 | 2.96 |
| Expected SN2 Relative Rate | 1x (Baseline) | 50x - 100x Faster |
Kinetic Workflows & Experimental Design
To objectively measure and compare the kinetic differences between these two substrates, the Finkelstein Reaction serves as an ideal, self-validating experimental model[3].
The reaction utilizes sodium iodide (NaI) in anhydrous acetone. Acetone is a polar aprotic solvent that readily dissolves NaI but cannot dissolve sodium chloride (NaCl) or sodium bromide (NaBr). As the substitution occurs, the resulting sodium halide precipitates out of the solution. According to Le Chatelier's principle, this physical removal of the byproduct drives the equilibrium forward, ensuring that the reaction kinetics are not skewed by reverse reactions[4].
Logic flow of the SN2 Finkelstein reaction mechanism.
Protocol: GC-FID Kinetic Measurement of Finkelstein Reaction
To ensure the data is trustworthy and immune to injection volume errors, this protocol employs an internal standard (decane) and a strict quenching mechanism.
-
Preparation: Equilibrate a 0.5 M solution of NaI in anhydrous acetone at exactly 25.0 °C (±0.1 °C) in a jacketed reactor. Add a precisely known concentration of decane to serve as the internal standard.
-
Initiation: Inject exactly 0.05 M of the chosen substrate (4-chlorododecane or 4-bromododecane) into the reaction vessel under aggressive, constant stirring (800 rpm).
-
Sampling: Extract 50 µL aliquots at precise time intervals (e.g., 2, 5, 10, 20, 30, 60, and 120 minutes).
-
Quenching: Immediately inject the extracted aliquot into a prepared biphasic mixture of ice-cold hexane (1 mL) and deionized water (1 mL). Causality: The water instantly extracts the unreacted NaI and acetone, halting the reaction dead in its tracks, while the organic substrate, product, and internal standard remain safely in the hexane layer.
-
Analysis: Analyze the upper hexane layer via Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate the precise conversion rate by comparing the product (4-iodododecane) peak area to the decane internal standard peak area.
Step-by-step kinetic sampling workflow using GC-FID.
Comparative Performance Analysis
When subjecting 4-chlorododecane and 4-bromododecane to the protocol above, the kinetic profiles diverge drastically. Because the halogen is situated on a secondary carbon (position 4 of the dodecane chain), steric hindrance naturally suppresses the nucleophilic attack[5]. Under these sterically demanding conditions, the leaving group ability becomes the absolute bottleneck of the reaction.
4-bromododecane will exhibit a steep exponential conversion curve, rapidly precipitating NaBr and often reaching >90% completion within the first few hours at room temperature. In stark contrast, 4-chlorododecane will show a sluggish, almost linear progression. To force 4-chlorododecane to completion, researchers must often resort to elevated temperatures (refluxing acetone) and prolonged reaction times (>24 hours)[6].
Table 2: Comparative Kinetic Performance in SN2 (NaI/Acetone at 25°C)
| Metric | 4-Chlorododecane | 4-Bromododecane |
| Initial Reaction Rate ( v0 ) | Sluggish (< 1% conversion/hr) | Rapid (> 50% conversion/hr) |
| Precipitate Formation | NaCl (Delayed, fine powder) | NaBr (Immediate, heavy precipitate) |
| Thermal Requirement | Requires reflux (~56°C) for practical yields | Proceeds efficiently at room temp (25°C) |
| Competing Elimination (E2) | Higher risk (due to required heating) | Lower risk (faster SN2 at ambient temp) |
Conclusion & Application in Drug Development
For drug development professionals and process chemists, selecting 4-bromododecane over 4-chlorododecane for secondary alkylation steps is a critical strategic choice. The enhanced leaving group ability of bromide allows the alkylation to proceed under milder conditions.
If 4-chlorododecane is used, the requisite heating to overcome its high activation energy often promotes competing E2 elimination side-reactions, resulting in the formation of dodecene impurities. By utilizing 4-bromododecane, chemists can maintain lower reaction temperatures, thereby suppressing elimination pathways, maximizing the yield of the target API, and simplifying downstream purification processes.
References
-
Comparison of the BDE of Alkyl Halides and Benzyl Halides ResearchGate URL: [Link]
-
Finkelstein Reaction Wikipedia URL:[Link]
-
Nucleophilic Substitution (SN2) Reactions & Kinetics Studylib URL:[Link]
Sources
A Comparative Analysis of HPLC Retention Times: 4-Chlorododecane vs. Other Dodecane Isomers
A Senior Application Scientist's Guide to Predicting Elution Behavior in Reversed-Phase Chromatography
In the realm of analytical chemistry, particularly within pharmaceutical and industrial quality control, the precise separation and quantification of isomeric compounds are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these separations. This guide provides an in-depth comparison of the expected HPLC retention behavior of 4-chlorododecane against other positional isomers of chlorododecane and the parent alkane, dodecane. While specific experimental retention times for 4-chlorododecane are not widely published, this document synthesizes fundamental chromatographic principles to provide a robust predictive analysis for researchers, scientists, and drug development professionals.
The Foundational Principle: Hydrophobicity in Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, prized for its versatility and reproducibility.[1] The fundamental principle governing separation in RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1][2]
In this system, retention is primarily driven by hydrophobic interactions.[3][4] More hydrophobic (less polar) molecules will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer, resulting in a later elution and a higher retention time. Conversely, more polar molecules will have a greater affinity for the polar mobile phase and will elute more quickly.[5]
The elution order in RP-HPLC generally follows an inverse relationship with polarity; non-polar compounds elute last, while polar compounds elute first.[1]
Predicting the Elution Order of Dodecane and Its Chlorinated Isomers
Based on the principles of hydrophobicity, we can predict the relative retention times of dodecane, 4-chlorododecane, and other positional isomers.
Dodecane (C12H26)
As a non-polar aliphatic hydrocarbon, dodecane will exhibit strong hydrophobic interactions with the C18 stationary phase. This will result in a significant retention time.
Chlorododecane Isomers (C12H25Cl)
The introduction of a chlorine atom to the dodecane backbone increases the molecule's overall polarity. The carbon-chlorine bond is polar due to the electronegativity difference between the two atoms. This increase in polarity will lead to a greater affinity for the polar mobile phase and, consequently, a shorter retention time compared to the parent dodecane .
The Impact of Chlorine's Position on Retention Time
The key to separating positional isomers of chlorododecane lies in the subtle differences in their molecular shape and the accessibility of the hydrophobic alkyl chain.[4][6]
-
1-Chlorododecane: With the chlorine atom at a terminal position, the molecule presents a distinct polar head and a long, non-polar tail. This arrangement allows for significant hydrophobic interaction along the length of the alkyl chain.
-
4-Chlorododecane: Placing the chlorine atom at the 4-position introduces a polar functional group closer to the center of the alkyl chain. This internal polarity can slightly disrupt the overall linearity and hydrophobic surface area available for interaction with the stationary phase compared to the terminal isomer. More centrally located hydrophilic groups can lead to a greater exposure of the lipophilic regions of the molecule, which can, in some cases, increase retention.[6] However, the introduction of the polar chlorine atom is the dominant factor.
-
Other Positional Isomers (e.g., 2-chlorododecane, 6-chlorododecane): The retention times of these isomers will also be shorter than that of dodecane. The subtle differences in retention among these positional isomers will depend on how the position of the chlorine atom affects the overall molecular shape and the shielding of the hydrophobic core. Isomers that are more sterically hindered around the chlorine atom may exhibit slightly different interactions with the stationary phase.
Expected Retention Time Comparison
The following table summarizes the predicted relative retention times for dodecane and its chlorinated isomers in a standard reversed-phase HPLC system.
| Compound | Chemical Formula | Key Structural Feature | Predicted Relative Retention Time | Rationale |
| Dodecane | C12H26 | Fully non-polar aliphatic chain | Longest | Highest hydrophobicity, leading to the strongest interaction with the C18 stationary phase.[3][4] |
| 1-Chlorododecane | C12H25Cl | Terminal chlorine atom | Shorter than Dodecane | Increased polarity due to the C-Cl bond reduces overall hydrophobicity.[5] |
| 4-Chlorododecane | C12H25Cl | Internal chlorine atom | Shorter than Dodecane; likely very similar to other positional isomers | The internal polar group reduces hydrophobicity. Subtle differences in retention compared to other isomers will depend on molecular shape and solvent interactions.[4][6] |
| 6-Chlorododecane | C12H25Cl | Central chlorine atom | Shorter than Dodecane; likely very similar to other positional isomers | Similar to 4-chlorododecane, the central polar group decreases retention relative to the parent alkane. |
Experimental Protocol: A Self-Validating HPLC Method
This protocol outlines a robust, self-validating HPLC method for the separation of dodecane and its chlorinated isomers. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.
-
Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column could also be considered for slightly less retention.[2]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile or a mixture of acetonitrile and isopropanol.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Isocratic elution with 95% Acetonitrile / 5% Water | Dodecane and its isomers are highly non-polar and require a high percentage of organic solvent to ensure elution within a reasonable timeframe.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[7] |
| Column Temperature | 35 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.[7][8] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detector | Refractive Index (RI) or UV at low wavelength (e.g., 200-210 nm) | Dodecane and its isomers lack a strong chromophore, making UV detection challenging. An RI detector is more universal for such compounds. If using UV, a low wavelength is necessary to detect the weak absorbance of the C-Cl bond and the alkane backbone. |
Experimental Workflow Diagram
Sources
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- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
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- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
comparing primary and secondary alkyl chloride reaction rates
Comparative Kinetics of Primary vs. Secondary Alkyl Chlorides: A Practical Guide for Synthetic and Medicinal Chemists
Executive Summary In drug development and complex organic synthesis, the choice of alkylating agent profoundly impacts reaction yield, regioselectivity, and overall throughput. Alkyl chlorides are ubiquitous electrophiles, but their reactivity profiles diverge sharply depending on their substitution pattern. This guide objectively compares the kinetic behavior of primary (1°) and secondary (2°) alkyl chlorides across bimolecular ( SN2 ) and unimolecular ( SN1 ) substitution pathways, providing field-proven protocols to validate these reaction rates empirically.
Mechanistic Causality: Why Structure Dictates Kinetics
The reactivity of an alkyl chloride is governed by the delicate balance between steric hindrance and carbocation stability.
-
The SN2 Pathway (Steric Dominance): Bimolecular nucleophilic substitution requires a nucleophile to perform a "backside attack" on the electrophilic carbon, simultaneously displacing the chloride leaving group. Primary alkyl chlorides possess minimal steric bulk, allowing unobstructed access to the anti-bonding orbital ( σ∗ ). Consequently, they undergo SN2 reactions rapidly. In contrast, the additional alkyl group in secondary alkyl chlorides introduces significant steric hindrance, raising the activation energy ( ΔG‡ ) and drastically reducing the reaction rate 1.
-
The SN1 Pathway (Electronic Dominance): Unimolecular substitution is a two-step process where the rate-determining step is the heterolytic cleavage of the C-Cl bond to form a carbocation. Primary carbocations are highly unstable due to a lack of inductive electron donation and hyperconjugation, making SN1 pathways essentially inaccessible for unactivated primary chlorides. Secondary alkyl chlorides, however, form moderately stable secondary carbocations, allowing them to proceed via SN1 solvolysis when placed in a polar protic environment 2.
Logical relationship between alkyl chloride structure and nucleophilic substitution pathways.
Quantitative Performance Comparison
To objectively compare these substrates, we look at their relative reaction rates under standardized conditions. The data below normalizes the SN2 reaction rate to 1-chlorobutane (a primary chloride) during a Finkelstein halide exchange at 60°C.
| Substrate Class | Example Compound | SN2 Relative Rate (NaI / Acetone) | SN1 Reactivity ( AgNO3 / Ethanol) |
| Primary (1°) | 1-Chlorobutane | 1.00 | Negligible (No precipitate) |
| Secondary (2°) | 2-Chloropropane | 0.0146 | Moderate (Precipitate upon heating) |
Data supported by kinetic studies of the 3. As shown, the primary chloride reacts nearly 70 times faster than the secondary chloride under SN2 conditions.
Self-Validating Experimental Protocols
To verify these kinetic differences in the laboratory, two classic, self-validating precipitation assays are employed. These protocols are designed so that a successful reaction yields an insoluble byproduct, providing an immediate visual marker of the reaction rate.
Protocol 1: Finkelstein Halide Exchange ( SN2 Kinetics)
Causality: This test utilizes Sodium Iodide (NaI) in dry acetone. Acetone is a polar aprotic solvent that dissolves NaI but cannot dissolve Sodium Chloride (NaCl). When the iodide nucleophile displaces the chloride via an SN2 mechanism, the resulting NaCl precipitates out of solution. According to Le Chatelier's principle, this precipitation drives the equilibrium forward and acts as a visual kinetic marker 4.
Methodology:
-
Preparation: Dispense 1 mL of a 15% (w/v) NaI in dry acetone solution into two clean, dry test tubes.
-
Inoculation: Add 6 drops of 1-chlorobutane (1°) to the first tube, and 6 drops of 2-chloropropane (2°) to the second.
-
Observation (Ambient): Shake the tubes gently and monitor for 5 minutes at room temperature. The primary chloride will typically form a cloudy white precipitate (NaCl) within minutes.
-
Observation (Heated): If the secondary chloride shows no precipitate, place the tube in a 60°C water bath for 5 additional minutes. A slow precipitation confirms the hindered SN2 kinetics.
Protocol 2: Silver Nitrate Solvolysis ( SN1 Kinetics)
Causality: This assay uses 1% Silver Nitrate ( AgNO3 ) in absolute ethanol. Ethanol acts as a polar protic solvent to stabilize the carbocation intermediate. The silver ion ( Ag+ ) acts as an electrophilic catalyst, coordinating with the chlorine atom to weaken the C-Cl bond and facilitate carbocation formation. Because the nitrate ion ( NO3− ) is an exceptionally poor nucleophile, direct SN2 displacement is suppressed, isolating the SN1 pathway 2.
Methodology:
-
Preparation: Dispense 1 mL of 1% AgNO3 in ethanol into two test tubes.
-
Inoculation: Add 6 drops of 1-chlorobutane (1°) to the first tube, and 6 drops of 2-chloropropane (2°) to the second.
-
Observation (Ambient): Shake and observe for 5 minutes.
-
Observation (Heated): Place both tubes in a hot water bath. The secondary chloride will eventually form a heavy white precipitate (AgCl) as the secondary carbocation forms. The primary chloride will remain clear, confirming its inability to undergo SN1 solvolysis.
Step-by-step experimental workflow for validating reaction kinetics via precipitation markers.
Conclusion for Drug Development Professionals
When designing synthetic routes for active pharmaceutical ingredients (APIs), the choice between a primary and secondary alkyl chloride dictates the required reaction conditions. Primary chlorides are ideal for rapid, high-yield SN2 alkylations using mild bases and aprotic solvents. Secondary chlorides, while capable of SN2 reactions under forced conditions, are prone to competing elimination ( E2 ) reactions or require transition to SN1 -favorable conditions, which can lead to racemization of stereocenters. Understanding these fundamental kinetic differences ensures robust, scalable, and stereocontrolled manufacturing processes.
References
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Finkelstein reaction. ChemEurope.
- Finkelstein reaction. Grokipedia.
- substitution.pdf. University of Delaware.
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A Scientist's Guide to the Proper Disposal of 4-Chlorododecane
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of reagents like 4-Chlorododecane is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chlorododecane, grounded in established safety principles and regulatory standards.
Hazard Profile and Immediate Safety Precautions
Understanding the specific hazards of 4-Chlorododecane is fundamental to handling it safely. This compound is a halogenated aliphatic hydrocarbon, and its chemical nature dictates the necessary precautions for its use and disposal.[1][2] The primary risks are associated with its toxicity to aquatic environments, potential health effects, and its combustible nature.[1][3]
Key Hazards of 4-Chlorododecane (CAS: 112-52-7):
| Hazard Category | Classification & Statement | Causality and Required Precautions |
| Environmental | H410: Very toxic to aquatic life with long lasting effects.[1][3] | Due to its high toxicity and persistence in aquatic ecosystems, 4-Chlorododecane must never be disposed of down the drain. All waste streams, including rinsate, must be captured as hazardous waste to prevent environmental release.[1] |
| Health | H304: May be fatal if swallowed and enters airways. | This aspiration hazard means that if ingested, the liquid can enter the lungs and cause severe damage. Do not induce vomiting if swallowed; seek immediate medical attention. |
| H315: Causes skin irritation.[1] | Direct contact can cause skin irritation. Always wear nitrile gloves or other appropriate chemical-resistant gloves. | |
| H351: Suspected of causing cancer.[3] | Long-term or repeated exposure may pose a carcinogenic risk. All handling should be performed in a well-ventilated area or chemical fume hood to minimize inhalation exposure. | |
| Physical | H227: Combustible liquid. | The material can ignite when exposed to heat or flame.[4] Store away from heat, sparks, open flames, and other ignition sources.[5][6] |
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
Waste Segregation: The Most Critical Step
The single most important principle in chemical waste management is proper segregation. Because 4-Chlorododecane contains a carbon-halogen bond, it is classified as a halogenated organic waste .[2][7] This classification is critical because halogenated compounds require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen chloride) and prevent the formation of dioxins.[3][5]
Segregation Protocol:
-
DO: Collect all 4-Chlorododecane waste, including contaminated materials (gloves, wipes, absorbent pads), in a designated and clearly labeled "Halogenated Organic Waste" container.[2]
-
DO NOT: Mix 4-Chlorododecane with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8]
-
DO NOT: Mix with aqueous waste, acids, or bases.[2]
-
DO NOT: Mix with strong oxidizing agents, with which it may be incompatible.[4]
Mixing incompatible waste streams is not only a violation of disposal regulations but can also lead to dangerous chemical reactions and makes proper disposal impossible.
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of 4-Chlorododecane from your laboratory.
1. Container Selection and Preparation:
- Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with a tightly sealing screw cap.[8]
- The container must be clean and dry before the first addition of waste.
- Affix a hazardous waste label to the container before adding any waste.
2. Labeling:
- Complete all fields on the hazardous waste label. This typically includes:
- The words "Hazardous Waste."
- Full chemical name: "4-Chlorododecane" (or "1-Chlorododecane"). Do not use abbreviations.
- The approximate concentration and total volume.
- All applicable hazard warnings (e.g., "Toxic," "Environmental Hazard," "Combustible").
- The accumulation start date (the date the first drop of waste is added).
3. Waste Transfer:
- Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation risk.
- Use a funnel to carefully pour the waste into the labeled container, avoiding splashes.
- Do not fill the container beyond 90% capacity to allow for vapor expansion.
4. Storage of Waste Container:
- Tightly seal the waste container immediately after adding waste.[1][8] A funnel must not be left in the opening.
- Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
- Ensure the SAA is in a secondary containment tray to capture any potential leaks.
- Store it away from heat, ignition sources, and incompatible materials.
5. Final Disposal:
- Once the container is full or the accumulation time limit is reached (as per your institution's and local regulations), arrange for pickup.
- Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.[1] This ensures the waste is transported and disposed of in accordance with all local, national, and international regulations.[5]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Chlorododecane.
Caption: Workflow for the compliant disposal of 4-Chlorododecane waste.
Emergency Procedures: Spill Management
In the event of a small, manageable spill of 4-Chlorododecane within a laboratory setting:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate and Ventilate: Ensure the area is well-ventilated. If safe to do so, turn off any nearby ignition sources.[7]
-
Don PPE: If not already wearing it, don your full PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1] Start from the outside of the spill and work inwards.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing 4-Chlorododecane" and dispose of it as halogenated organic waste.[4]
-
Decontaminate: Clean the spill area with a soap and water solution.[4]
For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team or EHS office.
References
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KANTO CHEMICAL CO., INC. Safety Data Sheet. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
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Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. [Link]
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Arizona Department of Environmental Quality. (2025, September 25). When Used Oil Is Regulated as a Hazardous Waste. [Link]
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Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Emory University. Chemical Waste Disposal Guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8192, 1-Chlorododecane. [Link]
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Personal protective equipment for handling 4-Chlorododecane
Comprehensive Safety and Operational Guide for Handling 4-Chlorododecane
4-Chlorododecane is a long-chain alkyl halide widely utilized in organic synthesis and drug development as a lipophilic alkylating agent[1]. While structurally similar to its isomer 1-chlorododecane, it shares an identical hazard profile characterized by high lipophilicity, reactive halogen properties, and severe environmental toxicity[2][3]. Standard laboratory personal protective equipment (PPE) is frequently insufficient for halogenated organics. This guide provides an authoritative, self-validating framework for the safe handling, transfer, and disposal of 4-Chlorododecane to ensure strict operator safety and environmental compliance.
Mechanistic Hazard Assessment
To select the appropriate PPE, operators must first understand the causality behind the chemical's specific hazards:
-
Dermal Toxicity & Irritation (H315): The highly hydrophobic 12-carbon aliphatic chain allows 4-Chlorododecane to rapidly dissolve the skin's natural lipid barrier. This defatting action leads to severe skin irritation and facilitates systemic absorption[3][4].
-
Systemic & Carcinogenic Risks (H336, H351): As an alkyl halide, 4-Chlorododecane possesses inherent alkylating potential, which is the mechanistic basis for its classification as a suspected carcinogen (H351)[2]. While its vapor pressure is low at room temperature, inhalation of generated aerosols can cross the blood-brain barrier, causing central nervous system (CNS) depression, drowsiness, and dizziness (H336)[2].
-
Environmental Hazard (H400, H410): The molecule's lipophilicity results in severe bioaccumulation in aquatic ecosystems. It is highly toxic to aquatic life with long-lasting effects, dictating strict zero-drain disposal policies[2][4].
Mechanistic pathway of 4-Chlorododecane exposure, biological action, and hazard classifications.
Quantitative Safety Parameters
Understanding the physical data of 4-Chlorododecane is critical for logistical planning and emergency response.
| Parameter | Value | Logistical / Safety Implication |
| Flash Point | 130 °C - 132 °C | Combustible liquid. Keep away from open flames and ignition sources[1]. |
| Density | ~0.87 g/mL | Less dense than water. Spills will float; do not use water for cleanup to prevent spreading. |
| M-Factor (Aquatic) | 10 (Acute & Chronic) | Highly toxic to aquatic life. Mandates strict zero-drain disposal protocols[4]. |
| Vapor Pressure | Low at 20 °C | Inhalation risk stems primarily from generated aerosols or heating, rather than ambient evaporation. |
Mandatory Personal Protective Equipment (PPE) Matrix
Because 4-Chlorododecane degrades standard latex and thin nitrile barriers over time, PPE selection must be deliberate and chemically compatible.
| Hazard Class | Protective Equipment | Material Specification | Mechanistic Justification |
| Dermal (H315, H351) | Primary Gloves | Fluorinated Rubber (Viton), >0.4mm | Halogenated organics rapidly permeate standard polymers; Viton provides superior chemical resistance to alkyl chlorides. |
| Dermal (Splash) | Secondary Gloves | Heavy-duty Nitrile, >0.11mm | Acceptable only for incidental splash protection. Must be removed immediately upon contact. |
| Ocular (H319) | Eye Protection | Snug-fitting Chemical Goggles | Prevents vapor intrusion and aerosolized droplets from contacting the ocular mucosa[2][3]. |
| Inhalation (H336) | Respiratory | ABEK-P3 Filter Mask / SCBA | Required if handling outside a closed system or fume hood. Captures organic vapors and halogenated aerosols[4][5]. |
| Systemic | Body Protection | Flame-retardant Lab Coat | 4-Chlorododecane is combustible. Specialized synthetic coats prevent skin contact and mitigate fire risks[4]. |
Standard Operating Procedure: Safe Handling & Transfer
Objective: Transfer 4-Chlorododecane without generating aerosols or exposing the operator to dermal contact.
-
Environmental Preparation: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is positioned as low as possible to protect the breathing zone[2].
-
PPE Donning: Inspect Viton gloves for micro-tears prior to use. Don chemical safety goggles and a flame-retardant lab coat[3].
-
Equipment Selection: Use only glass, PTFE (Teflon), or stainless-steel instruments.
-
Causality: The lipophilic nature of 4-Chlorododecane will cause swelling and leaching in standard polypropylene or polystyrene plastics, leading to sample contamination and structural failure of the syringe or pipette.
-
-
Transfer Execution:
-
If pipetting, use positive displacement pipettes with glass capillaries.
-
If pouring, use a glass funnel to prevent splashing.
-
Do not aggressively agitate the liquid, as this generates inhalable aerosols that can bypass standard ventilation[4].
-
-
Decontamination: Upon completion, wash all glass and PTFE equipment with a compatible organic solvent (e.g., acetone or hexane) inside the fume hood before standard aqueous washing. Wash hands and face thoroughly[2][3].
Emergency Spill Response & Disposal Plan
Objective: Contain the spill, prevent environmental contamination, and safely package the waste.
-
Evacuate and Isolate: Immediately clear the area of non-essential personnel. If the spill is large (>100 mL) or outside a fume hood, don a self-contained breathing apparatus (SCBA)[4][5].
-
Eliminate Ignition Sources: 4-Chlorododecane is combustible. Turn off all nearby heat sources, hot plates, and open flames[3][4].
-
Containment (Critical Step): Block all nearby floor drains.
-
Absorption: Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Do not use water, as the hydrophobic chemical will simply float and expand the contamination zone[3][5].
-
Collection and Disposal: Use non-sparking tools to sweep the absorbed material into a rigid, sealable hazardous waste container (e.g., a high-density polyethylene drum). Label clearly as "Halogenated Organic Waste - Aquatic Toxicity"[1][4].
-
Final Cleanup: Wipe the spill area with a solvent-dampened cloth (e.g., ethanol) to remove lipophilic residue, disposing of the cloth in the same hazardous waste container.
Sequential emergency response workflow for 4-Chlorododecane spills to mitigate exposure risks.
References
- SAFETY DATA SHEET - TCI Chemicals (1-Chlorododecane). TCI EUROPE N.V.
- SAFETY DATA SHEET - Merck Millipore (1-chlorododecane). Merck MilliporeSigma.
- SAFETY DATA SHEET - Merck Millipore (Generic EU MSDS). Merck MilliporeSigma.
- 5-Chloro-dodecane Safety Data Sheet. AK Scientific, Inc.
- 1-Chlorodocosane / 1-Chlorododecane Technical Guide. Benchchem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
